2-Bromo-5-methylpyridin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQRSWWUQJIORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652046 | |
| Record name | 2-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-30-5 | |
| Record name | 2-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Profile of 2-Bromo-5-methylpyridin-3-ol
This document provides a comprehensive technical overview of 2-bromo-5-methylpyridin-3-ol, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific isomer is limited, its structural motifs—a reactive bromine atom, a nucleophilic hydroxyl group, and a pyridine core—suggest its considerable potential as a versatile building block. This guide will, therefore, focus on its predicted chemical properties, plausible synthetic strategies, and key reactivity patterns, drawing logical parallels from well-documented analogs to provide a robust framework for its utilization in a research and development setting.
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic placement of functional groups, such as in this compound, offers multiple avenues for chemical modification. The bromine atom serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the hydroxyl group allows for a different axis of derivatization, making this compound a potentially valuable intermediate for generating diverse chemical libraries.[3][4]
Molecular Profile and Predicted Physicochemical Properties
This compound possesses a unique electronic architecture. The pyridine nitrogen and the bromine atom act as electron-withdrawing groups, while the hydroxyl and methyl groups are electron-donating. This interplay governs the reactivity of the ring and its substituents. The molecular structure and key predicted properties are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₆BrNO | [5][6] |
| Molecular Weight | 188.02 g/mol | [5][6] |
| Monoisotopic Mass | 186.96329 Da | [5] |
| Predicted XlogP | 1.9 | [5] |
| Predicted CCS ([M+H]⁺) | 127.1 Ų | [5] |
Plausible Synthesis Strategy
A logical and field-proven approach to synthesizing this compound would involve the regioselective bromination of a readily available precursor, 5-methylpyridin-3-ol. The choice of brominating agent and conditions is critical to favor substitution at the C2 position, which is activated by the adjacent hydroxyl group and the ring nitrogen.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative, self-validating methodology. Each step includes a rationale and a method for verification.
-
Reaction Setup:
-
To a solution of 5-methylpyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Causality: Acetonitrile is a polar aprotic solvent that facilitates the reaction without competing as a nucleophile. NBS is chosen as a mild source of electrophilic bromine, which minimizes over-bromination and side reactions compared to elemental bromine. The reaction is performed at 0 °C to control the exothermic nature of the reaction and improve regioselectivity.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexanes (1:1). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Self-Validation: TLC provides a rapid, qualitative assessment of the conversion, ensuring the reaction is not stopped prematurely or allowed to proceed to potential side-product formation.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the succinimide byproduct and other water-soluble impurities. Brine wash helps to remove residual water from the organic phase.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Self-Validation: Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, which will validate the success of the synthesis.
-
Predicted Spectroscopic Data
Based on the proposed structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~7.8-8.0 ppm (s, 1H, H-4), δ ~7.0-7.2 ppm (s, 1H, H-6), δ ~5.0-6.0 ppm (br s, 1H, OH), δ ~2.2-2.4 ppm (s, 3H, CH₃) | Protons on the pyridine ring will appear in the aromatic region, with distinct singlets due to their isolation. The methyl protons will be a sharp singlet in the aliphatic region. The hydroxyl proton will be a broad singlet, and its chemical shift is solvent-dependent. |
| ¹³C NMR | 6 distinct signals. C-Br (~140-145 ppm), C-OH (~150-155 ppm), C-CH₃ (~130-135 ppm), CH₃ (~15-20 ppm) | The number of signals corresponds to the number of unique carbon atoms. Carbons attached to heteroatoms (Br, O, N) will be significantly downfield. |
| Mass Spec (EI) | M⁺ at m/z 187/189 in a ~1:1 ratio | The molecular ion peak will exhibit the characteristic isotopic pattern of a single bromine atom (⁷⁹Br and ⁸¹Br), providing definitive evidence of its presence.[7] |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad, O-H stretch), ~1600-1550 cm⁻¹ (C=C/C=N stretches), ~700-600 cm⁻¹ (C-Br stretch) | Key functional groups will give rise to characteristic absorption bands.[8] |
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the orthogonal reactivity of its functional groups.[3] This allows for sequential or selective modifications to build molecular complexity.
Caption: Key reaction pathways for this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating libraries of analogs.[4][9]
Generic Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Degassing is crucial for catalyst longevity and reaction efficiency. The aqueous base is required for the transmetalation step of the catalytic cycle.
-
-
Heating and Monitoring: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by column chromatography.
-
Self-Validation: Successful coupling is confirmed by mass spectrometry (observing the new, higher molecular weight) and NMR (appearance of new aromatic signals from the coupled partner).
-
B. Derivatization of the Hydroxyl Group
The hydroxyl group provides a secondary point for diversification through reactions like Williamson ether synthesis or esterification.[3]
Protocol: O-Alkylation
-
Deprotonation: Treat a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or THF with a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Causality: The strong base is required to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic alkoxide.
-
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and allow the reaction to proceed at room temperature.
-
Work-up and Purification: Quench the reaction carefully with water, extract the product, and purify by chromatography.
This dual reactivity makes the title compound a valuable starting point for synthesizing compounds targeting a range of biological targets, including kinases, where the substituted aminopyridine motif is a known hinge-binding scaffold.[1]
Safety and Handling
No specific safety data exists for this compound. However, based on structurally similar compounds like 2-bromo-5-methylpyridine and other brominated pyridinols, the following hazards should be assumed and precautions taken.[10][11][12][13]
| Hazard Category | Precautionary Statement | Reference |
| Acute Toxicity | Harmful if swallowed. | [11][12] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. | [10][11][13] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. | [10][11][13] |
| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [10][11][13] |
| Handling | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [10][11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [10][11] |
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][15]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][15]
Conclusion
This compound represents a promising, albeit under-documented, chemical entity for synthetic and medicinal chemistry. Its value lies not in a wealth of existing data, but in the predictable and highly useful reactivity imparted by its constituent functional groups. By applying established synthetic methodologies for pyridine functionalization, researchers can readily access this compound and leverage its dual reactive sites for the efficient construction of novel molecular architectures. This guide provides the necessary technical framework, from synthesis to safe handling, to empower scientists to confidently incorporate this versatile building block into their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 4. innospk.com [innospk.com]
- 5. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-5-methylpyridine(3510-66-5) IR Spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-3-ol (CAS: 1003711-30-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Building Block
This guide delves into the technical intricacies of 2-Bromo-5-methylpyridin-3-ol, a substituted pyridinol with significant potential as a versatile scaffold in medicinal chemistry and materials science. While direct and extensive literature on this specific molecule is nascent, this document serves as a comprehensive resource by integrating data from analogous structures, supplier information, and established synthetic methodologies. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a framework for understanding its chemical behavior and unlocking its synthetic utility. We will explore its core properties, plausible synthetic routes, expected reactivity in key transformations, and essential safety considerations, all grounded in the principles of organic chemistry.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable building block for creating diverse molecular architectures.
| Property | Value | Source |
| CAS Number | 1003711-30-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 186.96329 Da | --INVALID-LINK-- |
| Predicted XlogP | 1.9 | --INVALID-LINK-- |
| Appearance | Likely a solid at room temperature (inferred from related compounds) | N/A |
| Purity | Typically ≥95% from commercial suppliers | --INVALID-LINK-- |
Synthesis and Purification: A Proposed Methodology
A potential synthetic pathway could involve the reduction of a corresponding nitro-substituted precursor, a method that has been successfully employed for analogous compounds like 2-bromo-5-methylpyridin-3-amine.[1]
Hypothetical Synthesis of this compound
This proposed synthesis leverages the commercially available 2-bromo-3-nitro-5-methylpyridine as a starting material.
Caption: Proposed synthetic route to this compound.
Step-by-Step Protocol:
Step 1: Reduction of 2-Bromo-3-nitro-5-methylpyridine to 2-Bromo-5-methylpyridin-3-amine
-
To a stirred suspension of iron powder (4-5 equivalents) in glacial acetic acid, heat the mixture to approximately 80°C.
-
Add a solution of 2-bromo-3-nitro-5-methylpyridine (1 equivalent) in glacial acetic acid dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at 80°C for an additional 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with additional ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridin-3-amine.[1]
Step 2: Conversion of 2-Bromo-5-methylpyridin-3-amine to this compound
-
Dissolve 2-bromo-5-methylpyridin-3-amine (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, at a low temperature (0-5°C).
-
Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
After the addition, stir the reaction mixture at this temperature for 30-60 minutes.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture and neutralize with a suitable base to precipitate the product.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three key functional groups: the bromine atom, the hydroxyl group, and the pyridine ring itself. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be derivatized or used to modulate the reactivity of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.
Caption: Key cross-coupling reactions of this compound.
A. Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures.[2][3] Based on protocols for structurally similar bromopyridines, the following is a representative procedure.[4][5][6]
Experimental Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate or potassium phosphate (2-3 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture with stirring at a temperature ranging from 80-110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling. For electron-rich pyridines, the use of bulky, electron-rich phosphine ligands can enhance catalytic activity. The base is essential for the transmetalation step of the catalytic cycle.[3]
B. Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[7][8][9] This reaction is instrumental in the preparation of a wide range of biologically active compounds. A general protocol for the amination of this compound is as follows.[10][11]
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired primary or secondary amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture with stirring at a temperature typically between 80-120°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Rationale for Reagent Selection: The choice of ligand is critical in the Buchwald-Hartwig amination to promote the reductive elimination step and prevent side reactions. The strong base is required to deprotonate the amine and facilitate its entry into the catalytic cycle.[7]
Spectroscopic Characterization (Predicted and Inferred)
While experimental spectroscopic data for this compound is not widely published, we can predict the key features based on its structure and data from analogous compounds.
A. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electronic effects of the bromine, hydroxyl, and methyl substituents.
-
Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.5 ppm), likely appearing as doublets or singlets depending on the coupling constants.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
B. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals in the downfield region (typically δ 100-160 ppm). The carbon attached to the bromine will be significantly shifted.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).
C. Mass Spectrometry
The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
D. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=C and C=N Stretch (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
Hazard Statements (Inferred):
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block in synthetic chemistry. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and materials science. The amenability of the bromo substituent to palladium-catalyzed cross-coupling reactions opens up a vast chemical space for derivatization.
Future research should focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, a thorough investigation of its reactivity profile and the exploration of its utility in the synthesis of novel bioactive compounds will be crucial in realizing its full potential. The generation and dissemination of comprehensive analytical and safety data will also be essential for its widespread adoption by the scientific community. This guide provides a foundational understanding of this compound, intended to empower researchers to confidently incorporate this valuable synthon into their research and development programs.
References
- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Bromo-5-methylpyridin-3-ol: A Versatile Scaffold for Chemical Innovation
This guide provides an in-depth technical overview of 2-Bromo-5-methylpyridin-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will explore its molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its potential as a versatile building block for creating novel, high-value molecules.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring is a foundational structure in numerous biologically active compounds, and its strategic functionalization with a bromine atom, a hydroxyl group, and a methyl group creates a molecule with distinct and useful chemical properties. The bromine atom serves as a key handle for cross-coupling reactions, the hydroxyl group offers a site for derivatization, and the methyl group influences the electronic properties and steric profile of the ring.
The molecular formula for this compound is C₆H₆BrNO.[1][2] Its structure is defined by the IUPAC name this compound. This arrangement of substituents provides a unique electronic and steric environment that dictates its reactivity and potential applications.
Table 1: Key Identifiers and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | CymitQuimica[1], PubChemLite[2] |
| Molecular Weight | 188.02 g/mol | CymitQuimica[1], PubChem[3] |
| Monoisotopic Mass | 186.96329 Da | PubChemLite[2] |
| CAS Number | 1003711-30-5 | CymitQuimica[1] |
| SMILES | CC1=CC(=C(N=C1)Br)O | PubChemLite[2] |
| InChI Key | UWQRSWWUQJIORD-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 1.9 | PubChemLite[2] |
The predicted XlogP value of 1.9 suggests a moderate lipophilicity, a desirable characteristic for many drug candidates as it influences membrane permeability and overall pharmacokinetic properties.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridinols can be approached from several angles. A robust and logical pathway for this compound involves a multi-step sequence starting from a commercially available precursor, 2-bromo-5-methylpyridine. This approach provides excellent control over the regiochemistry of the substituents.
The proposed synthetic workflow is outlined below. The rationale for this pathway is based on well-established transformations in heterocyclic chemistry, ensuring high yields and purity. The initial nitration of 2-bromo-5-methylpyridine is directed to the 3-position. This is followed by a standard reduction of the nitro group to an amine, which is then converted to the target hydroxyl group via a diazotization-hydrolysis reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations. Researchers should perform their own optimizations and safety assessments.
Step 1: Nitration of 2-Bromo-5-methylpyridine
-
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-bromo-5-methylpyridine portion-wise, ensuring the temperature does not exceed 10 °C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 2-bromo-5-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is used in the next step without further purification.
Step 2: Reduction to 2-Bromo-5-methylpyridin-3-amine
-
In a round-bottom flask, create a slurry of iron powder in acetic acid and heat to approximately 80 °C.[4]
-
Add a solution of 2-bromo-5-methyl-3-nitropyridine in acetic acid dropwise to the heated slurry.[4]
-
After the addition, continue stirring for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the iron salts.[4]
-
Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-5-methylpyridin-3-amine.[4]
Step 3: Diazotization and Hydrolysis to this compound
-
Dissolve 2-bromo-5-methylpyridin-3-amine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 80-90 °C. The diazonium group will be hydrolyzed, evolving nitrogen gas.
-
Maintain heating until gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Applications in Drug Development
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which allow for sequential and regioselective modifications. This makes it a valuable scaffold for building molecular complexity, a core activity in drug discovery. Substituted pyridines are integral to many pharmaceuticals, and this compound serves as a precursor to more complex bioactive molecules.[5][6][7]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters, enabling the modulation of solubility, lipophilicity, and metabolic stability. It can also act as a hydrogen bond donor, which is critical for molecular recognition at biological targets.
-
Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, altering the electronic properties and biological activity of the entire molecule.
Caption: Key reactions for elaborating the this compound scaffold.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region corresponding to the protons on the pyridine ring, a singlet for the three methyl protons, and a broad, exchangeable singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will display six distinct carbon signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). The predicted mass-to-charge ratios for various adducts are valuable for confirmation.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 187.97057 |
| [M+Na]⁺ | 209.95251 |
| [M-H]⁻ | 185.95601 |
| [M]⁺ | 186.96274 |
| (Data sourced from PubChemLite)[2] |
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, along with characteristic peaks for C-H, C=C, and C=N bonds of the substituted pyridine ring.
Safety and Handling
No specific GHS hazard data is available for this compound. However, based on the data for the isomeric compound 5-Bromo-2-methylpyridin-3-ol, appropriate precautions should be taken.[3] This related compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its strategically placed reactive sites—the bromine atom for cross-coupling and the hydroxyl group for derivatization—make it an attractive starting material for constructing complex molecules for the pharmaceutical and agrochemical industries. The synthetic route outlined in this guide is robust and relies on well-understood chemical principles, providing a clear path for its preparation in a laboratory setting. As the demand for novel chemical entities continues to grow, versatile intermediates like this compound will remain essential tools for researchers and scientists.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
Synthesis of 2-Bromo-5-methylpyridin-3-ol from 5-bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-methylpyridin-3-ol, a valuable building block in medicinal chemistry, from its precursor 5-bromo-2-methylpyridin-3-amine. The core of this transformation lies in a two-step, one-pot process involving the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This document offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and a discussion of the reaction's mechanistic pathway. The insights provided herein are intended to equip researchers with the necessary knowledge to safely and effectively perform this synthesis and to adapt the methodology for related chemical transformations.
Introduction: The Significance of Substituted Pyridinols
Substituted pyridin-3-ols are a class of heterocyclic compounds that feature prominently in the landscape of modern drug discovery and development. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a hydroxyl group at the 3-position, along with other substituents such as halogens and alkyl groups, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This compound, in particular, holds significant potential as a key intermediate. The bromine atom at the 2-position and the methyl group at the 5-position offer distinct points for further chemical elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] The hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor, or be further functionalized, making it a critical feature for molecular recognition at the active sites of enzymes and receptors.
This guide focuses on the conversion of 5-bromo-2-methylpyridin-3-amine to this compound, a transformation that, while based on classical organic reactions, requires careful control of reaction conditions to ensure both high yield and operational safety.
The Synthetic Pathway: From Amine to Alcohol
The synthesis of this compound from 5-bromo-2-methylpyridin-3-amine is achieved through a well-established two-step sequence:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.
-
Hydrolysis: The diazonium group is subsequently displaced by a hydroxyl group through reaction with water, often facilitated by heating.
This overall transformation is a variation of the Sandmeyer reaction, which more broadly encompasses the conversion of aryl diazonium salts to various functional groups using copper catalysts.[2] While the hydroxylation can sometimes be facilitated by copper salts, direct hydrolysis in aqueous acid is also a common method.[4]
Mechanistic Insights
The reaction proceeds through the following key steps:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) reacts with the acid (e.g., H₂SO₄) to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺), which is the active electrophile in the diazotization reaction.[5]
-
Electrophilic Attack: The lone pair of electrons on the primary amino group of 5-bromo-2-methylpyridin-3-amine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable 2-bromo-5-methylpyridin-3-yl diazonium ion.
-
Hydrolysis: The diazonium salt is then subjected to hydrolysis. The diazonium group (N₂), being an excellent leaving group, is displaced by a water molecule. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound.
Reaction Workflow Diagram
Caption: Synthetic route from 5-bromo-2-methylpyridin-3-amine to this compound.
Experimental Protocol
Disclaimer: The following protocol is a general procedure adapted from established methods for the diazotization and hydrolysis of aminopyridines. It may require optimization for the specific substrate, 5-bromo-2-methylpyridin-3-amine. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-bromo-2-methylpyridin-3-amine | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | VWR Chemicals |
| Deionized Water (H₂O) | - | - |
| Diethyl Ether (Et₂O) | ACS Reagent, ≥99% | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃), saturated solution | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | Acros Organics |
| Ice | - | - |
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (a common ratio is 1:1 v/v, but this may need optimization). The dissolution may be exothermic, so the acid should be added slowly to the water with cooling. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold deionized water. Add this sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The rate of addition should be slow to control the exotherm and prevent the decomposition of nitrous acid. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: After the diazotization is complete, slowly and carefully heat the reaction mixture. The evolution of nitrogen gas will be observed. The optimal temperature and heating time for the hydrolysis of the 2-bromo-5-methylpyridin-3-yl diazonium salt will need to be determined empirically, but a temperature range of 50-80 °C is a reasonable starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the diazonium salt intermediate is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.
Safety Considerations: The Hazards of Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive, especially in the solid state. Their thermal stability is often low, and they can decompose violently upon heating, shock, or friction. Therefore, it is of paramount importance to adhere to strict safety protocols when working with these intermediates.
Key Safety Precautions:
-
In Situ Generation and Consumption: Whenever possible, generate and consume the diazonium salt in situ without isolation.
-
Low-Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the diazotization step. Runaway reactions can occur if the temperature is not controlled.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to control the reaction exotherm.
-
Avoid Isolation of the Solid Diazonium Salt: Do not attempt to isolate the diazonium salt unless you have the appropriate expertise and safety equipment.
-
Proper Quenching: Any unreacted diazonium salt should be quenched before work-up. This can be achieved by adding a solution of a reducing agent like sodium bisulfite or by ensuring complete hydrolysis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is highly recommended.
-
Well-Ventilated Area: Perform the entire procedure in a well-ventilated chemical fume hood.
Reagent Hazard Data
| Reagent | Primary Hazards |
| 5-bromo-2-methylpyridin-3-amine | Harmful if swallowed, causes skin and eye irritation. |
| Sodium Nitrite | Oxidizer, toxic if swallowed, causes serious eye irritation. |
| Sulfuric Acid, concentrated | Causes severe skin burns and eye damage, may be corrosive to metals. |
| This compound (Product) | Potential skin and eye irritant. Toxicological properties not fully known. |
| Aryl Diazonium Salts (Intermediate) | Potentially explosive , thermally unstable, sensitive to shock and friction. |
Conclusion and Future Perspectives
The synthesis of this compound via the diazotization of 5-bromo-2-methylpyridin-3-amine followed by hydrolysis is a powerful method for accessing this valuable synthetic intermediate. This guide has provided a detailed, albeit generalized, protocol, emphasizing the critical importance of precise temperature control and stringent safety measures due to the hazardous nature of the diazonium salt intermediate.
Further research in this area could focus on the development of milder and more efficient methods for this transformation. The use of flow chemistry, for instance, could offer enhanced safety and control over the reaction parameters. Additionally, exploring alternative, non-diazotization-based routes to substituted 3-hydroxypyridines could provide safer and more sustainable synthetic strategies. As the demand for novel and complex molecular scaffolds in drug discovery continues to grow, the development of robust and reliable synthetic methodologies for key building blocks like this compound will remain a critical area of research.
References
- 1. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US4614833A - 2-halo-pyridines - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
A Guide to the Spectroscopic Characterization of 2-Bromo-5-methylpyridin-3-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of the spectroscopic properties of the heterocyclic compound 2-Bromo-5-methylpyridin-3-ol. In the absence of publicly available experimental spectra for this specific molecule, this document offers a comprehensive, predicted analysis based on established spectroscopic principles and comparative data from structurally related analogues. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. By examining experimental data from close isomers and related derivatives, we will project the expected spectral characteristics of this compound, providing a robust framework for its identification and characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Structural Significance of this compound
Substituted pyridinol derivatives are crucial scaffolds in medicinal chemistry and materials science due to their versatile chemical reactivity and biological activity. This compound, with its unique arrangement of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring, presents a valuable building block for the synthesis of more complex molecules. The precise characterization of this compound is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of such novel compounds.
This guide will provide a detailed, predictive analysis of the spectroscopic data for this compound. While direct experimental data is not currently available in the public domain, we can confidently predict the spectral features by drawing upon the extensive knowledge of spectroscopic theory and the available data for closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the pyridine ring.
Expected ¹H NMR Signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Singlet (broad) | 1H | OH | The hydroxyl proton is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad singlet. |
| ~7.5 - 7.8 | Singlet | 1H | H-4 | This proton is situated between the hydroxyl and methyl groups. Its chemical shift will be influenced by both. |
| ~7.0 - 7.3 | Singlet | 1H | H-6 | This proton is adjacent to the nitrogen atom and the methyl group. |
| ~2.2 - 2.4 | Singlet | 3H | CH₃ | Methyl groups attached to an aromatic ring typically resonate in this region. |
Comparative ¹H NMR Data of Related Compounds:
To substantiate our predictions, let's examine the experimental ¹H NMR data of a related compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Source |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 7.8 (s), 7.38 (s) | Pyridine-H | [1] |
| 2.6 (s), 2.45 (s) | CH₃, COCH₃ | [1] |
The observed chemical shifts for the aromatic protons in the acetamide derivative are in a similar region to our predictions for this compound. The presence of the hydroxyl group in our target molecule is expected to have a significant effect on the precise chemical shifts.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Signals:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | C-3 (C-OH) | The carbon atom attached to the hydroxyl group is expected to be significantly deshielded. |
| ~140 - 145 | C-2 (C-Br) | The carbon atom bearing the bromine atom will also be deshielded. |
| ~135 - 140 | C-6 | Aromatic carbon adjacent to the nitrogen atom. |
| ~130 - 135 | C-5 (C-CH₃) | The carbon attached to the methyl group. |
| ~120 - 125 | C-4 | Aromatic carbon. |
| ~15 - 20 | CH₃ | The methyl carbon. |
Comparative ¹³C NMR Data of Related Compounds:
We can refer to the experimental ¹³C NMR data of 2-Bromo-5-methylpyridine and N-[5-Bromo-2-methylpyridine-3-yl]acetamide to refine our predictions.
| Compound | Chemical Shifts (δ, ppm) | Source |
| 2-Bromo-5-methylpyridine | Data available but specific shifts not listed in search results. | [2] |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5 | [1] |
The diverse range of chemical shifts in the acetamide derivative highlights the influence of different substituents on the pyridine ring. The hydroxyl group in this compound will have a distinct electronic effect compared to the acetamido group.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal.
-
Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Br bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850 - 3000 | C-H stretch | Methyl (-CH₃) and Aromatic (C-H) |
| 1550 - 1650 | C=C and C=N stretch | Pyridine ring |
| 1400 - 1500 | C-H bend | Methyl (-CH₃) |
| 1200 - 1300 | C-O stretch | Phenolic hydroxyl |
| 500 - 600 | C-Br stretch | Bromo group |
Comparative IR Data of Related Compounds:
The IR spectrum of 2-Bromo-5-methylpyridine is available and can serve as a reference.
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| 2-Bromo-5-methylpyridine | Data available but specific peaks not listed in search results. | [3] |
The most significant difference in the IR spectrum of this compound compared to 2-Bromo-5-methylpyridine will be the presence of a broad O-H stretching band and a C-O stretching band, confirming the presence of the hydroxyl group.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₆H₆BrNO.[4] The monoisotopic mass is approximately 186.9633 g/mol .[5]
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units.
-
Key Fragmentation Patterns: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. Expected fragmentations include:
-
Loss of a bromine atom (-Br).
-
Loss of a hydroxyl radical (-OH).
-
Loss of a methyl radical (-CH₃).
-
Fragmentation of the pyridine ring.
-
Predicted Mass Spectrum Data from PubChem:
PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound.[5]
| Adduct | m/z |
| [M+H]⁺ | 187.97057 |
| [M+Na]⁺ | 209.95251 |
| [M-H]⁻ | 185.95601 |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, while currently based on predictive models and comparative data, provides a solid foundation for its unambiguous identification. The predicted ¹H and ¹³C NMR spectra will reveal the detailed connectivity of the molecule, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish its molecular weight and elemental composition. This guide has outlined the expected spectral features and provided standardized protocols for data acquisition. As experimental data for this compound becomes available, the predictions laid out in this document will serve as a valuable reference for its interpretation and confirmation.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-5-methylpyridine(3510-66-5) IR Spectrum [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
Reactivity and stability of 2-Bromo-5-methylpyridin-3-ol
An In-Depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-methylpyridin-3-ol
Abstract
This compound is a substituted pyridinol that presents a unique combination of functional groups, making it a valuable building block in medicinal chemistry and materials science. The interplay between the electron-rich pyridine ring, a strongly activating hydroxyl group, a weakly activating methyl group, and a deactivating but reactive bromine atom governs its chemical behavior. This guide provides a comprehensive analysis of the molecule's electronic structure, reactivity in key synthetic transformations, inherent stability, and essential handling protocols. We delve into the mechanistic underpinnings of its participation in electrophilic and nucleophilic substitutions, with a particular focus on palladium-catalyzed cross-coupling reactions. Stability considerations, including degradation pathways and optimal storage conditions, are discussed to ensure the integrity of the compound in research and development settings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile heteroaromatic intermediate.
Molecular Structure and Physicochemical Properties
The unique arrangement of a bromine atom at the C2 position, a hydroxyl group at C3, and a methyl group at C5 on the pyridine scaffold imparts a distinct electronic and steric profile to this compound. This arrangement is crucial for its reactivity and potential biological activity.[1] The pyridine nitrogen acts as an electron sink, while the hydroxyl and methyl groups are electron-donating, and the bromine atom is electron-withdrawing via induction but can participate in resonance. This electronic tug-of-war dictates the regioselectivity of its reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1003711-30-5 | [1] |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| Appearance | Varies; often a solid | N/A |
| SMILES | CC1=CC(=C(N=C1)Br)O | [2] |
| InChIKey | UWQRSWWUQJIORD-UHFFFAOYSA-N | [2] |
Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the C2-bromine, the C3-hydroxyl group, and the activated pyridine ring. The bromine at the 2-position is particularly susceptible to displacement and is an excellent handle for metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is the primary site for palladium-catalyzed transformations, which are fundamental for constructing complex molecules.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species.[4] This reaction is highly efficient for elaborating the pyridine core, attaching various aryl or alkyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially coordinating substrates like pyridines.[5][6]
-
Causality of Component Selection:
-
Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used. The catalyst's role is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][7]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium catalyst, promote oxidative addition, and prevent catalyst deactivation, which can be a challenge with electron-rich pyridines.[5]
-
Base: A base such as K₃PO₄ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[4][7]
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in pharmaceuticals.[8][9] This reaction allows for the direct introduction of primary or secondary amines at the C2 position of the pyridine ring.
-
Causality of Component Selection:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but the choice of ligand is even more critical. Sterically hindered, electron-rich phosphine ligands are paramount for facilitating the challenging reductive elimination step that forms the C-N bond.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[11][12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent side reactions and ensure catalyst stability.[11]
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Reactions of the Hydroxyl Group
The C3-hydroxyl group is a versatile functional handle. As a phenol analogue, it is acidic and can be readily deprotonated to form a phenoxide, which can then act as a nucleophile in O-alkylation or O-acylation reactions to generate ethers and esters, respectively. This functionality is crucial for modifying the compound's solubility, lipophilicity, and hydrogen bonding capabilities—key parameters in drug design.
Nucleophilic and Electrophilic Aromatic Substitution
-
Nucleophilic Aromatic Substitution (SₙAr): While palladium catalysis is generally preferred, the C2-bromine is activated towards SₙAr by the electron-withdrawing pyridine nitrogen. Strong nucleophiles can displace the bromide, although harsh conditions may be required.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the powerful activating and ortho-, para-directing nature of the C3-hydroxyl group can overcome this deactivation, potentially directing electrophiles to the C4 and C6 positions. The outcome will be a balance between the directing effects of all substituents.
Stability and Degradation
Understanding the stability of this compound is critical for its storage, handling, and application in multi-step syntheses.
-
Thermal Stability: While specific data is limited, halogenated pyridines are generally stable at room temperature but may decompose at elevated temperatures. Thermal decomposition of brominated organic compounds can release toxic and corrosive fumes such as hydrogen bromide and nitrogen oxides.[13]
-
pH Sensitivity: The hydroxyl group is phenolic, meaning the compound will exhibit acidic properties. In basic solutions, it will deprotonate to form the corresponding pyridinoxide, which may have different stability and reactivity profiles.
-
Photostability: Pyridine and its derivatives can be susceptible to photochemical degradation.[14] Exposure to UV light should be minimized to prevent decomposition and the formation of impurities.
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents.[15] Care should be taken to avoid contact with such materials to prevent vigorous and potentially hazardous reactions.
Storage and Handling Recommendations
To ensure the long-term integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[15][16] For long-term storage, consider refrigeration at -20°C to -80°C under an inert atmosphere.[17]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[15]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the coupling of bromopyridines.[5][6][7]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85-95°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of 2-bromopyridines.[10][11][12]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the residue by flash chromatography.
Safety and Hazard Information
Based on data for structurally similar compounds, this compound should be handled as a hazardous chemical.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][15][16]
-
Irritation: Causes skin irritation and serious eye irritation.[3][15][16]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[15][16]
Conclusion
This compound is a synthetically valuable building block with a rich and predictable reactivity profile. Its utility is primarily centered on palladium-catalyzed cross-coupling reactions at the C2-bromine position, enabling facile access to a diverse range of more complex substituted pyridines. The C3-hydroxyl group provides an additional site for modification, further enhancing its versatility. A thorough understanding of its reactivity, combined with careful attention to its stability and handling requirements, will allow researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
References
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- 13. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
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- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-3-ol: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing biologically active molecules.[3][4] Among the vast landscape of pyridine derivatives, halogenated pyridinols represent a particularly valuable class of synthetic intermediates. 2-Bromo-5-methylpyridin-3-ol, with its strategically positioned functional groups, is an exemplar of such a building block, offering a versatile platform for the synthesis of complex molecules with potential therapeutic applications.[5]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions, and highlight its application in the discovery of novel therapeutics, with a particular focus on kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [6][7] |
| Molecular Weight | 188.02 g/mol | [6][7] |
| CAS Number | 1003711-30-5 | [7] |
| Appearance | Expected to be a solid at room temperature | [5] |
| SMILES | CC1=C(C=C(C=N1)Br)O | [6] |
| InChIKey | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [6] |
While detailed, publicly available spectra for this compound are limited, characterization would typically involve the following analytical techniques. The expected spectral features are inferred from data on closely related analogues such as 2-Bromo-5-methylpyridine and 2-Amino-3-bromo-5-methylpyridine.[8][9][10]
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would reveal six distinct carbon signals corresponding to the pyridine ring and the methyl group.[8]
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring.
Synthesis of this compound: A Plausible Synthetic Route
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Amino-5-methylpyridine to yield 2-Amino-5-methyl-3-nitropyridine
This initial step introduces a nitro group at the 3-position of the pyridine ring, which will later be converted to the hydroxyl group.
-
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-Amino-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-Amino-5-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Amino-5-methyl-3-nitropyridine.
-
Step 2: Reduction of 2-Amino-5-methyl-3-nitropyridine to 3-Amino-2-bromo-5-methylpyridine
The nitro group is reduced to an amino group, which is a precursor for the diazotization reaction. A potential route for the introduction of the bromine at the 2-position is not explicitly detailed in the search results for this specific transformation, however a plausible route is presented. A more direct route may exist.
-
Materials:
-
2-Amino-5-methyl-3-nitropyridine
-
Iron powder (Fe)
-
Acetic Acid (AcOH)
-
Ethyl Acetate
-
Celite
-
-
Procedure:
-
To a solution of 2-Amino-5-methyl-3-nitropyridine in acetic acid, add iron powder.
-
Heat the mixture to 80 °C and stir for several hours. Monitor the reaction by TLC.[13]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts.[13]
-
Wash the Celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-2-bromo-5-methylpyridine.
-
Step 3: Diazotization of 3-Amino-2-bromo-5-methylpyridine and subsequent hydrolysis to this compound
This final step converts the amino group into a diazonium salt, which is then hydrolyzed to the desired hydroxyl group.
-
Materials:
-
3-Amino-2-bromo-5-methylpyridine
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice bath
-
Diethyl Ether
-
-
Procedure:
-
Dissolve 3-Amino-2-bromo-5-methylpyridine in an aqueous solution of sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a short period.
-
Gently warm the reaction mixture to room temperature and then heat to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of the bromine atom at the 2-position, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[14][15]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[14][16] this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to generate more complex molecular architectures.
Caption: Generalized Suzuki-Miyaura coupling reaction of this compound.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling: [14][17]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl amines.[15][18] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to a wide array of substituted aminopyridines.
Caption: Generalized Buchwald-Hartwig amination of this compound.
Generalized Experimental Protocol for Buchwald-Hartwig Amination: [19][20]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 - 2.5 equiv)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of this compound make it a highly attractive starting material for the synthesis of kinase inhibitors.[5][21] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[22][23]
The aminopyridine core, which can be readily synthesized from this compound via Buchwald-Hartwig amination, is a well-established scaffold for the development of kinase inhibitors.[21] This scaffold often interacts with the hinge region of the kinase ATP-binding site, a key determinant of binding affinity.[21]
The Role of Substituents in Kinase Binding
The substituents on the pyridine ring of this compound each play a crucial role in its potential as a precursor for kinase inhibitors:
-
The Bromine Atom: As previously discussed, the bromine atom is a versatile handle for introducing a variety of aryl and heteroaryl moieties through cross-coupling reactions. This allows for the exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site.[5]
-
The Methyl Group: The methyl group can contribute to hydrophobic interactions within the ATP-binding pocket and influence the overall conformation of the inhibitor, potentially enhancing selectivity and potency.[5]
-
The Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the kinase active site.
Illustrative Workflow: Synthesis of a Kinase Inhibitor Library
The following workflow illustrates how this compound can be utilized to generate a library of potential kinase inhibitors for screening.
Caption: A generalized workflow for the synthesis of a kinase inhibitor library starting from this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic functionalization allows for the efficient construction of complex molecular architectures through robust and well-established cross-coupling methodologies. The demonstrated utility of the substituted pyridine scaffold in the development of kinase inhibitors highlights the potential of this compound as a starting point for the discovery of novel therapeutics.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its application in the synthesis of inhibitors for other enzyme families and its use in the development of chemical probes for biological research represent exciting avenues for future investigation. The continued exploration of the chemical space accessible from this versatile intermediate is poised to yield new and impactful discoveries in the years to come.
References
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- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR [m.chemicalbook.com]
- 9. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 23. recipharm.com [recipharm.com]
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
An In-Depth Technical Guide to 2-Bromo-5-methylpyridin-3-ol
This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The pyridine ring is a privileged structure, frequently found in a vast array of FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The specific arrangement of a bromine atom, a hydroxyl group, and a methyl group on this scaffold provides multiple, distinct reaction sites. This multi-functional nature allows for precise and selective chemical modifications, making it a sought-after intermediate for constructing complex molecular architectures.[2]
The bromine atom at the 2-position is particularly significant, acting as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse carbon-based substituents.[3] The hydroxyl group at the 3-position offers a site for derivatization through etherification or esterification, while the pyridine nitrogen and the methyl group can influence the compound's electronic properties, solubility, and metabolic stability. Consequently, this compound is a key starting material in the development of novel therapeutics, particularly kinase inhibitors, as well as in the synthesis of agrochemicals and functional materials.[1][2][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1003711-30-5 | [5] |
| Molecular Formula | C₆H₆BrNO | [5][6] |
| Molecular Weight | 188.02 g/mol | [5] |
| Canonical SMILES | CC1=CC(=C(N=C1)Br)O | [6] |
| InChI Key | UWQRSWWUQJIORD-UHFFFAOYSA-N | [6] |
| Description | Versatile small molecule scaffold | [5] |
| Purity (Typical) | ≥95% | [5] |
Synthesis and Reactivity
The synthesis of this compound and its subsequent use in chemical reactions are central to its utility. The strategic placement of its functional groups dictates its reactivity profile.
General Synthetic Strategies
While specific, proprietary synthesis methods may vary, the construction of substituted pyridinols like this compound typically involves multi-step sequences. A common conceptual approach involves the controlled halogenation of a pre-functionalized pyridine ring. For instance, a synthetic route could begin with a commercially available precursor like 2-amino-3-methylpyridine. The synthesis often involves:
-
Protection/Activation: The amino group of a precursor like 2-amino-3-methylpyridine may be protected or converted to a more suitable directing group.[7]
-
Directed Bromination: A brominating agent is used to install the bromine atom. The existing substituents on the ring direct the position of bromination. For example, direct bromination of 2-amino-3-methylpyridine yields 2-amino-5-bromo-3-methylpyridine.[8]
-
Diazotization and Hydrolysis: The amino group can then be converted into a diazonium salt, which is subsequently hydrolyzed to install the hydroxyl group, yielding the final pyridinol product.
An alternative and increasingly common strategy involves transition-metal-catalyzed coupling reactions to build the substituted pyridine core, offering high selectivity and milder reaction conditions.[2]
Key Chemical Reactivity
The true value of this compound lies in its predictable and versatile reactivity:
-
C-Br Bond Reactivity: The bromine atom at the 2-position is the primary site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is the most common application in drug discovery workflows.[3]
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group can be readily alkylated or acylated to modulate the compound's properties or to serve as an attachment point for other molecular fragments.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or coordinated to metals. The ring itself can undergo electrophilic substitution, although the existing substituents heavily influence the regioselectivity of such reactions.[2]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridine and hydroxypyridine cores are well-established pharmacophores for the development of kinase inhibitors, as they can effectively mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] Halogenated derivatives like this compound are instrumental starting materials for accessing libraries of potential kinase inhibitors.[1][9]
Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] Its dysregulation is implicated in numerous inflammatory diseases, making it a major therapeutic target. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis frequently employs bromopyridine intermediates.[1]
The following workflow illustrates how this compound can be utilized in a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to generate a more complex, drug-like molecule.
Caption: Workflow for utilizing this compound in drug discovery.
Experimental Protocol: Suzuki Cross-Coupling
The following protocol provides a representative, self-validating methodology for using this compound in a Suzuki cross-coupling reaction. The rationale behind each step is explained to demonstrate causality and ensure reproducibility.
Objective: To synthesize a 2-aryl-5-methylpyridin-3-ol derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water (Degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial for catalytic efficiency and high yield.[3]
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.
-
Rationale: Pd(0) is the active catalytic species that undergoes oxidative addition to the C-Br bond, initiating the catalytic cycle. A 5 mol% loading is typical for this type of coupling.[3]
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with nitrogen three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Rationale: Degassing the solvent removes dissolved oxygen. The aqueous base (K₂CO₃ in water) is necessary to activate the boronic acid for transmetalation to the palladium center. Dioxane is an excellent solvent for solubilizing the organic reagents.[3]
-
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heat is required to drive the reaction to completion. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Rationale: This aqueous work-up removes the inorganic base, salts, and any remaining water-soluble impurities.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Rationale: Chromatography is essential to isolate the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding a pure compound for subsequent steps or biological testing.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated pyridine derivatives provide essential guidance for safe handling.[10][11]
-
Hazard Classification: Compounds in this class are typically classified as harmful if swallowed, cause skin irritation, and cause serious eye irritation. They may also cause respiratory irritation.[10][11][12]
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area, such as under a chemical fume hood. Avoid breathing dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure eyewash stations and safety showers are readily accessible.[11][13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.[10][11]
-
-
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]
-
If Swallowed: Rinse mouth. Call a poison center or physician if you feel unwell.[13]
-
Conclusion
This compound is a strategically designed chemical intermediate with significant value for researchers in drug discovery and materials science. Its defined reactive sites—the bromine atom for cross-coupling and the hydroxyl group for derivatization—provide a robust platform for the synthesis of complex, high-value molecules. Its application as a scaffold for kinase inhibitors, particularly in targeting pathways like p38 MAP kinase, underscores its importance in modern medicinal chemistry. Adherence to established synthetic protocols and rigorous safety precautions is essential for harnessing the full potential of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-3-ol for Chemical Researchers
This guide provides a comprehensive technical overview of 2-Bromo-5-methylpyridin-3-ol (CAS No. 1003711-30-5), a specialized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the commercial availability, supplier landscape, quality considerations, and the strategic synthetic potential of this molecule. Given the sparse direct literature on this specific compound, this guide synthesizes available supplier data with expert insights derived from the well-established chemistry of its core structural motifs: the bromo-pyridine and pyridin-3-ol scaffolds.
Compound Profile and Physicochemical Properties
This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position. This strategic arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis.
-
Chemical Name: this compound
-
Synonyms: 2-Bromo-3-hydroxy-5-picoline
-
CAS Number: 1003711-30-5
-
Molecular Formula: C₆H₆BrNO
-
Molecular Weight: 188.02 g/mol
The core value of this reagent lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the nucleophilic hydroxyl group and the pyridine ring itself offer additional sites for chemical modification.
Caption: Chemical structure of this compound.
Commercial Availability and Sourcing
While not a bulk commodity chemical, this compound is available from several specialized chemical suppliers who focus on providing building blocks for research and development. Availability is typically in milligram to low-gram quantities, suitable for discovery-phase projects.
Table 1: Summary of Commercial Suppliers for this compound (CAS 1003711-30-5)
| Supplier | Brand/Distributor | Typical Purity | Available Quantities |
|---|---|---|---|
| CymitQuimica | Biosynth | ≥ 95% | 250mg, 500mg, 1g, 5g[1] |
| Smolecule | Smolecule | In Stock | Research quantities |
| Molbase | - | ≥ 97% | Inquiry-based |
| ChemicalBook | - | - | Inquiry-based[2] |
Expert Insight: When sourcing a niche reagent like this, it is crucial to recognize that it is often produced in small batches. Lead times can vary, and stock is not always guaranteed despite online listings. Direct inquiry with the supplier to confirm batch availability and obtain a recent Certificate of Analysis is a mandatory first step for any serious research endeavor.
Quality, Handling, and Safety Profile
Quality Specifications
Based on supplier data, researchers can expect a purity of ≥95-97% , which is standard for such building blocks.[1] A Certificate of Analysis (CoA), when available, should be requested to verify the identity and purity by methods such as ¹H NMR, LC-MS, or HPLC. The compound is typically supplied as a solid.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, GHS hazard statements provided by some suppliers and data from the closely related analog, 5-Bromo-3-pyridinol (CAS 74115-13-2), provide a strong basis for a robust safety assessment.[3]
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Laboratory Protocol for Safe Handling:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166 compliant).[3]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[4]
-
Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5]
-
-
Handling Practices: Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3]
Strategic Sourcing and Qualification Workflow
For specialized reagents where data is limited, a systematic approach to sourcing and validation is critical to ensure experimental success and reproducibility.
Caption: Workflow for sourcing and qualifying a specialized chemical intermediate.
Potential Applications in Synthesis & Drug Discovery (Inferred)
While direct published applications of this compound are scarce, its structure suggests significant potential as a versatile intermediate, particularly in medicinal chemistry. The pyridine scaffold is a "privileged structure" found in over 95 FDA-approved drugs.[6][7]
Utility in Metal-Catalyzed Cross-Coupling
The 2-bromo substituent is the key reactive handle for introducing molecular diversity. Bromo-pyridines are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, enabling the synthesis of complex biaryl structures.[8] This is a common strategy for building kinase inhibitors and other pharmacologically active molecules.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide array of substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular scaffolds.
The hydroxyl and methyl groups on the pyridine ring can modulate the electronic properties and steric environment of the bromine, influencing the efficiency and regioselectivity of these coupling reactions.
The Pyridin-3-ol Scaffold in Medicinal Chemistry
The pyridin-3-ol moiety itself is a recognized pharmacophore. The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interaction with biological targets like enzyme active sites.
-
Antibacterial Agents: The pyridine ring is a core component of many antibacterial drugs.[9] Modifications on this scaffold, such as those enabled by the bromo- and hydroxyl- groups of the title compound, are a proven strategy for developing novel antibacterial agents with improved efficacy or resistance profiles.[10]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. Substituted pyridines are frequently used for this purpose.[11]
-
CNS-Active Agents: Pyridine derivatives have been evaluated for a range of central nervous system activities, including anticonvulsant properties.[12][13]
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. acrospharmatech.com [acrospharmatech.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55717-45-8 Name: 2-Bromo-5-hydroxypyridine [xixisys.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 2-Bromo-5-methylpyridin-3-ol as a Versatile Scaffold in Medicinal Chemistry
Introduction: Unlocking New Chemical Space with a Privileged Heterocycle
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyridine ring stands out as a "privileged structure," a core component in numerous FDA-approved therapeutics. The strategic functionalization of this ring system allows for the precise tuning of physicochemical properties and target engagement. 2-Bromo-5-methylpyridin-3-ol is a particularly valuable, yet underutilized, building block that offers medicinal chemists a unique combination of reactive sites for molecular elaboration.
This trifunctional scaffold presents:
-
A pyridine core , which can engage in hydrogen bonding and aromatic interactions within target proteins.
-
A bromine atom at the 2-position , an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.
-
A hydroxyl group at the 3-position , which can act as a hydrogen bond donor/acceptor, a site for derivatization to modulate solubility and metabolic stability, or a directing group that influences the reactivity of the adjacent C2-position.
-
A methyl group at the 5-position , which can probe hydrophobic pockets in a binding site and influence the overall lipophilicity of the final compound.
These application notes provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for key transformations and strategic insights for its incorporation into drug discovery programs.
Core Reactivity & Strategic Application
The true synthetic power of this compound lies in the orthogonal reactivity of its bromo and hydroxyl functional groups. The C2-bromine is primed for C-C, C-N, and C-S bond formation via transition metal catalysis, while the C3-hydroxyl group is a versatile nucleophile for introducing ether linkages. This allows for a stepwise, controlled diversification of the scaffold.
Caption: Key reaction pathways for this compound.
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points for the derivatization of this compound. Optimization may be required for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern medicinal chemistry for forging C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures.
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective for cross-coupling reactions involving electron-deficient heteroaryl halides like 2-bromopyridines.[1]
-
Base: A base such as K₂CO₃ or K₃PO₄ is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step in the catalytic cycle.[2]
-
Solvent System: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble starting materials and catalyst, as well as the water-soluble inorganic base.[3][4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v ratio, to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate-Good | A classic, cost-effective system.[3] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good-Excellent | A reliable, general-purpose catalyst.[3] |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[3] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | Good-Excellent | Effective for a broad range of substrates.[3] |
Protocol 2: O-Alkylation via Williamson Ether Synthesis
Derivatizing the hydroxyl group is a key strategy to block a potential metabolic site, eliminate hydrogen-bond donating capability, and introduce new interactions with a target.
Rationale for Experimental Choices:
-
Base: The hydroxyl group of a hydroxypyridine is weakly acidic. A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate it efficiently, forming the more nucleophilic pyridinoxide anion.[5]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. It effectively solvates the cation of the base without solvating the nucleophile, accelerating the Sₙ2 reaction.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Advanced Synthetic Strategy: A Sequential Derivatization Workflow
The orthogonality of the two functional groups allows for a powerful, two-step diversification strategy to rapidly build a library of compounds. This workflow is ideal for exploring structure-activity relationships.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Topic: Suzuki Cross-Coupling Reactions with 2-Bromo-5-methylpyridin-3-ol
An Application Note and Protocol for Researchers
This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 2-Bromo-5-methylpyridin-3-ol. It is designed for researchers, medicinal chemists, and process development scientists seeking to synthesize functionalized 5-methylpyridin-3-ol derivatives, which are valuable scaffolds in modern drug discovery.[1]
Introduction: The Strategic Importance of Pyridinol Scaffolds
Substituted pyridinol cores are prevalent motifs in a vast array of biologically active molecules and approved pharmaceuticals. Their ability to act as hydrogen bond donors and acceptors, coupled with their specific steric and electronic profiles, makes them privileged structures in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse boronic acid coupling partners.[1][2][3]
This application note addresses the specific challenges and opportunities associated with the coupling of this compound. This substrate presents a unique set of electronic and steric properties: the C-Br bond is at an electron-rich position due to the influence of the hydroxyl and methyl groups, which can render the initial oxidative addition step challenging.[4][5] Furthermore, the presence of the pyridine nitrogen and the acidic hydroxyl group can lead to catalyst inhibition or undesired side reactions if not properly managed.[6][7] This guide provides a scientifically grounded framework for selecting optimal reaction parameters and executing robust, reproducible protocols.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle that couples the sp²-hybridized carbon of the bromopyridine with the sp²-hybridized carbon of an organoboron reagent.[8][9] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for electron-rich aryl halides.[11][12] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step and prevent catalyst decomposition.[13][14]
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][15][16][17] The precise mechanism of transmetalation can be complex and may involve either the boronate complex reacting with the arylpalladium halide or the boronic acid reacting with an arylpalladium hydroxide complex.[15]
-
Reductive Elimination : The two organic fragments on the palladium(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][18]
Caption: Suzuki-Miyaura Catalytic Cycle for Pyridinol Coupling.
Optimizing Key Experimental Parameters
Success with this challenging substrate class hinges on the careful selection of four key components: catalyst/ligand, base, solvent, and temperature.
-
Palladium Catalyst & Ligand : Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the electron-rich nature of the substrate. Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the challenging oxidative addition step, stabilize the active Pd(0) species, and accelerate the final reductive elimination.[13][14][19]
-
Recommended Ligands : Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points.
-
Recommended Precatalysts : Using air-stable precatalysts (e.g., SPhos G3, XPhos G3) simplifies handling and improves reproducibility.
-
-
Base Selection : The base is crucial for activating the boronic acid but must be chosen carefully to avoid deprotonation of the pyridinol's hydroxyl group, which could lead to catalyst inhibition. Strong bases like NaOH or KOtBu can also promote side reactions.[8]
-
Solvent System : The choice of solvent affects reagent solubility and reaction kinetics. Anhydrous aprotic solvents are standard, but the inclusion of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[20]
-
Temperature and Reaction Time : Due to the potentially slow oxidative addition, elevated temperatures are usually required.
-
Recommended Temperature : 80-110 °C is a typical range. Microwave heating can also be employed to accelerate the reaction.
-
Reaction Monitoring : Progress should be monitored by TLC, LC-MS, or GC-MS to avoid prolonged heating, which can lead to byproduct formation.
-
Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol A: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with a new arylboronic acid.
Caption: General Experimental Workflow for Suzuki Coupling.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Reaction vial with stir bar, condenser, and septum
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
To a dry reaction vial containing a stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[22]
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.
-
Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions and parameters that can be varied for optimization.
| Parameter | Condition A (Screening) | Condition B (Optimized) | Rationale |
| Substrate | This compound | This compound | Target molecule for functionalization. |
| Boronic Acid | Phenylboronic Acid (1.3 eq) | 4-Methoxyphenylboronic Acid (1.2 eq) | Varying electronics and sterics of coupling partner. |
| Catalyst | SPhos G3 (2 mol%) | XPhos G2 (1 mol%) | Buchwald ligands are effective for heteroaryl halides.[7] |
| Base | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) | K₃PO₄ is a reliable choice; Cs₂CO₃ can sometimes enhance rates.[8] |
| Solvent | Dioxane / H₂O (5:1) | 2-MeTHF / H₂O (8:1) | Dioxane is standard; 2-MeTHF is a greener alternative. |
| Temperature | 100 °C | 90 °C | Sufficient thermal energy for oxidative addition. |
| Concentration | 0.1 M | 0.2 M | Higher concentration can sometimes improve reaction rates. |
| Time | 12-24 h | 6-12 h | Monitor by TLC/LC-MS for completion. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand system.3. Low temperature. | 1. Ensure the reaction setup is strictly anaerobic. Use freshly degassed solvents.[22]2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos or RuPhos).[4]3. Increase the temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene. |
| Protodebromination | 1. Presence of trace water/acid leading to decomposition of the boronic acid.2. Slow transmetalation relative to other pathways. | 1. Use freshly opened, high-purity boronic acid. Ensure the base is anhydrous if using a fully anhydrous system.2. Use a different base (e.g., switch from K₂CO₃ to K₃PO₄) or a more polar solvent mixture to accelerate transmetalation.[23] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Catalyst system promotes this side reaction. | 1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles).[24]2. Use a slight excess of the this compound (e.g., 1.1 equiv) relative to the boronic acid. |
| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition.2. Ligand is not robust enough to stabilize Pd(0) at the reaction temperature. | 1. Use a more robust, sterically shielding ligand.2. Consider a lower reaction temperature for a longer duration.3. Use a pre-formed, air-stable precatalyst to ensure proper ligand:Pd stoichiometry.[4] |
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Bromo-5-methylpyridin-3-ol
Introduction: The Strategic Importance of 2-Bromo-5-methylpyridin-3-ol in Modern Drug Discovery
This compound is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a pyridine core, a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl substituent, offers a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom is particularly valuable as it serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The pyridinol moiety is a common pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[1] Consequently, efficient and regioselective methods for the synthesis of this intermediate are of high importance to researchers and drug development professionals.
This comprehensive guide provides detailed protocols for two distinct and reliable halogenation strategies for the synthesis of this compound. It delves into the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices to ensure both technical accuracy and practical applicability.
PART 1: Mechanistic Insights and Strategic Considerations
Tautomerism of the Starting Material: 5-methylpyridin-3-ol
A critical factor influencing the halogenation of 5-methylpyridin-3-ol is its existence in a tautomeric equilibrium with its corresponding pyridone form, 5-methyl-1H-pyridin-3(2H)-one. This equilibrium is solvent and pH-dependent. The hydroxyl form is aromatic and possesses a more electron-rich ring system, making it susceptible to electrophilic aromatic substitution. The pyridone tautomer has a different electronic distribution and may exhibit different reactivity. Understanding and controlling this equilibrium can be key to achieving high regioselectivity in the bromination reaction.
Regioselectivity in the Electrophilic Bromination of 5-methylpyridin-3-ol
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating hydroxyl group at the 3-position activates the ring. The directing effects of the substituents on the pyridine ring will govern the position of bromination. The hydroxyl group is an ortho-, para-director. In the case of 5-methylpyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4. The methyl group at C5 is a weak activating group and also an ortho-, para-director. The interplay of these directing effects, along with the deactivating effect of the ring nitrogen, favors electrophilic attack at the C2 position.
PART 2: Synthetic Protocols
Two primary strategies for the synthesis of this compound are presented: direct electrophilic bromination using N-Bromosuccinimide (NBS) and a two-step approach involving diazotization of an amino precursor followed by a Sandmeyer-type bromination.
Protocol 1: Direct Electrophilic Bromination with N-Bromosuccinimide (NBS)
This method offers a straightforward and milder approach to the synthesis of the target compound. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, often leading to cleaner reactions and higher yields compared to molecular bromine, especially for activated heterocyclic systems.[2]
Reaction Scheme:
Caption: Direct bromination of 5-methylpyridin-3-ol using NBS.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-methylpyridin-3-ol | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |
| Ethyl acetate | ACS Grade | Standard Chemical Supplier |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Standard Chemical Supplier |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylpyridin-3-ol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approximately 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add the NBS solution dropwise to the cooled solution of 5-methylpyridin-3-ol over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Diazotization and Sandmeyer-Type Bromination
This two-step sequence involves the synthesis of an amino-substituted precursor, 2-amino-5-methylpyridin-3-ol, followed by its conversion to the target bromo-compound via a Sandmeyer reaction.[3][4] This method is particularly useful when direct bromination proves to be low-yielding or lacks regioselectivity.
Reaction Scheme:
Caption: Sandmeyer bromination of 2-amino-5-methylpyridin-3-ol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-5-methylpyridin-3-ol | ≥97% | Synthesized or commercially available[5] |
| Hydrobromic acid (HBr) | 48% aqueous solution | Standard Chemical Supplier |
| Sodium nitrite (NaNO₂) | ACS Reagent Grade | Standard Chemical Supplier |
| Copper(I) bromide (CuBr) | ≥98% | Standard Chemical Supplier |
| Diethyl ether | ACS Grade | Standard Chemical Supplier |
| Sodium hydroxide (NaOH) | Pellets | Standard Chemical Supplier |
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Steam distillation apparatus (optional)
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Protocol:
Step 2a: Diazotization
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-methylpyridin-3-ol (1.0 eq.) to a 48% aqueous solution of hydrobromic acid (HBr) (4-5 eq.). Stir the mixture until a homogenous solution or a fine slurry is formed.
-
Cooling: Cool the mixture to 0 to -5 °C using an ice-salt bath.
-
Formation of Diazonium Salt: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled amine salt suspension while vigorously stirring. Maintain the temperature below 0 °C throughout the addition. A change in color or consistency of the reaction mixture is typically observed.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes.
Step 2b: Sandmeyer Bromination
-
Addition of Copper(I) Bromide: To the freshly prepared diazonium salt solution, add copper(I) bromide (CuBr) (1.2 eq.) portion-wise, while maintaining the temperature below 5 °C.
-
Reaction: After the addition of CuBr, allow the reaction mixture to warm slowly to room temperature. A vigorous evolution of nitrogen gas will be observed. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure completion.
-
Work-up: Once the gas evolution has ceased, neutralize the reaction mixture by the slow, portion-wise addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9).
-
Isolation: The product can be isolated by either steam distillation or extraction with a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: The crude product obtained after extraction and solvent evaporation can be further purified by column chromatography or recrystallization to yield pure this compound.
PART 3: Data Summary and Comparison
| Parameter | Protocol 1: Direct Bromination with NBS | Protocol 2: Diazotization-Sandmeyer |
| Starting Material | 5-methylpyridin-3-ol | 2-amino-5-methylpyridin-3-ol |
| Key Reagents | N-Bromosuccinimide, DMF | NaNO₂, HBr, CuBr |
| Reaction Steps | One | Two (from the amino precursor) |
| Typical Yields | Moderate to High | Good to Excellent |
| Advantages | Milder conditions, single step, avoids handling of corrosive HBr in large excess. | High regioselectivity, can be adapted from readily available amino precursors. |
| Disadvantages | Potential for over-bromination if not carefully controlled, requires anhydrous conditions. | Multi-step process, requires careful temperature control during diazotization, use of a copper catalyst. |
| Safety Considerations | NBS is a lachrymator and should be handled in a fume hood. DMF is a skin irritant. | Diazonium salts can be explosive when isolated and dry. The reaction should be kept cold and not allowed to warm uncontrollably. HBr is highly corrosive. |
PART 4: Experimental Workflow Visualization
References
Application Notes and Protocols: 2-Bromo-5-methylpyridin-3-ol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-Bromo-5-methylpyridin-3-ol in coordination chemistry. It is designed for researchers and professionals in academia and the pharmaceutical and materials science industries. This guide covers the synthesis of the ligand, its unique coordination behavior driven by keto-enol tautomerism, and detailed, field-proven protocols for the synthesis of its metal complexes. Furthermore, it explores the potential applications of these complexes in catalysis and as biologically active agents, supported by data from analogous systems. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Potential of Substituted Pyridinols in Coordination Chemistry
Pyridine derivatives are fundamental building blocks in coordination chemistry, offering a rich tapestry of electronic and steric properties that can be fine-tuned to modulate the characteristics of the resulting metal complexes.[1] The introduction of a hydroxyl group at the 3-position, as seen in this compound, adds a layer of complexity and functionality. This class of ligands can exist in tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-4(1H)-one) forms, a phenomenon that profoundly influences their coordination modes and the properties of their metal complexes. The presence of a bromine atom at the 2-position and a methyl group at the 5-position further modifies the ligand's electronic properties and steric profile, offering unique opportunities for the design of novel coordination compounds with tailored reactivity and function.[2][3]
The versatile coordination behavior of hydroxypyridine and its tautomeric pyridone form allows for the formation of mononuclear, binuclear, and polynuclear complexes with diverse structural motifs.[3][4] These complexes are of significant interest for a range of applications, including catalysis, materials science, and medicinal chemistry. The ability of the pyridin-3-ol scaffold to chelate metal ions can lead to complexes with enhanced stability and unique electronic properties, making them promising candidates for catalysts in organic synthesis or as therapeutic and diagnostic agents.[5]
This guide will provide detailed protocols and application notes for leveraging the unique properties of this compound in the synthesis of novel metal complexes and exploring their potential applications.
Synthesis and Characterization of this compound
A reliable and well-characterized source of the ligand is paramount for any successful study in coordination chemistry. While a specific, detailed protocol for this compound is not widely documented in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the bromination of hydroxypyridines.[6]
Proposed Synthetic Protocol
This protocol is adapted from the synthesis of 2-bromo-3-hydroxypyridine and should be optimized for the specific starting material.[6]
Starting Material: 5-Methylpyridin-3-ol
Reaction: Electrophilic bromination of 5-methylpyridin-3-ol.
Reagents and Equipment:
-
5-Methylpyridin-3-ol
-
Liquid Bromine (Br₂)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Ice-salt bath
-
Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Standard glassware for extraction and recrystallization
Procedure:
-
Preparation of the Brominating Agent: In a well-ventilated fume hood, prepare a solution of sodium hypobromite by slowly adding liquid bromine to a cooled (-10 to 0 °C) aqueous solution of sodium hydroxide. The molar ratio of NaOH to Br₂ should be approximately 2:1.
-
Dissolution of Starting Material: Dissolve 5-methylpyridin-3-ol in an aqueous solution of sodium hydroxide.
-
Bromination Reaction: Slowly add the solution of 5-methylpyridin-3-ol to the cold sodium hypobromite solution. Maintain the temperature of the reaction mixture between 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2.5-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully neutralize the reaction mixture with an acid (e.g., HCl or acetic acid) to a pH of 7. The product, this compound, should precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified ligand.
Causality of Experimental Choices:
-
The use of a cooled ice-salt bath is crucial to control the exothermic reaction between bromine and sodium hydroxide.
-
The slow, dropwise addition of the starting material to the brominating agent helps to prevent side reactions and ensures better control over the reaction temperature.
-
Neutralization of the reaction mixture is necessary to protonate the phenoxide and precipitate the product.
Physicochemical Properties and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Low solubility in water and non-polar solvents. |
| ¹H NMR | Expect characteristic signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing bromine and hydroxyl groups. |
| ¹³C NMR | Expect six distinct signals for the pyridine ring carbons and the methyl carbon. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed at m/z corresponding to the molecular weight, with the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR Spectroscopy | Look for characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). |
Coordination Chemistry of this compound
The coordination behavior of this compound is anticipated to be rich and versatile, primarily due to the tautomeric equilibrium between its enol and keto forms.
Diagram: Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the enol and keto forms of the ligand.
Expected Coordination Modes
Based on the literature for related hydroxypyridine and pyridone ligands, several coordination modes can be anticipated for this compound.[3][4]
-
Monodentate N-coordination: In its enol form, the ligand can coordinate to a metal center through the pyridine nitrogen atom, similar to other pyridine derivatives.[1]
-
Bidentate N,O-chelation: Upon deprotonation of the hydroxyl group, the resulting pyridinolate anion can act as a bidentate ligand, chelating a metal ion through the nitrogen and oxygen atoms. This is a common coordination mode for 3-hydroxypyridine derivatives.
-
Bridging Coordination: The pyridinolate form of the ligand can also act as a bridging ligand between two or more metal centers, utilizing both the nitrogen and oxygen atoms to form polynuclear complexes.
-
Coordination of the Keto Tautomer: The pyridinone tautomer can coordinate to a metal center through its carbonyl oxygen atom.
Diagram: Potential Coordination Modes
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 3. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
Investigating 2-Bromo-5-methylpyridin-3-ol for material science applications
An Application Note and Protocol for the Investigation of 2-Bromo-5-methylpyridin-3-ol in Material Science
Abstract
This document provides a comprehensive guide for researchers and scientists exploring the potential of this compound as a foundational building block in material science. This substituted pyridinol possesses a unique combination of functional groups—a reactive bromine atom, a hydrogen-bonding hydroxyl group, and a sterically influential methyl group on an electronically active pyridine core. These features make it a highly versatile precursor for a range of advanced materials, including organic semiconductors, emissive materials, and chemosensors. This guide outlines detailed protocols for its synthesis and purification, a systematic workflow for its characterization, and a discussion of its potential applications, grounded in established principles of materials chemistry.
Rationale and Strategic Importance
The pursuit of novel organic materials with tunable properties is a driving force in modern electronics and photonics. This compound is strategically significant due to its inherent multifunctionality:
-
The Bromine Moiety: Serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the systematic extension of π-conjugation by coupling with various aryl or vinyl boronic acids, stannanes, or amines, enabling the synthesis of a diverse library of derivatives with tailored electronic properties.
-
The Hydroxyl Group: Introduces the capability for strong intermolecular hydrogen bonding, which can promote self-assembly and ordered molecular packing in the solid state—a critical factor for efficient charge transport in organic field-effect transistors (OFETs). It also provides a site for ether or ester linkages to tune solubility or attach other functional units.
-
The Pyridine Ring: As an electron-deficient aromatic system, the pyridine core can influence the electron affinity of the resulting materials, making it a desirable component for n-type or ambipolar semiconductors. The nitrogen atom also offers a coordination site for metal ions, opening applications in sensing and catalysis.
This combination allows for a modular approach to materials design, where each functional group can be independently or sequentially modified to optimize performance for a target application.
Synthesis and Purification Protocol
A reliable and scalable synthesis is the bedrock of materials research. The following protocol describes a proposed route for the regioselective bromination of 5-methylpyridin-3-ol.
Synthetic Workflow
The workflow begins with the commercially available precursor, proceeds through a controlled bromination reaction, and concludes with rigorous purification to achieve the high purity (>99.5%) required for device fabrication and reliable characterization.
Figure 1: A step-by-step workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound with a purity suitable for electronic device fabrication.
Materials:
-
5-methylpyridin-3-ol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 5-methylpyridin-3-ol. Evacuate and backfill the flask with dry nitrogen gas three times. Causality: An inert atmosphere is critical to prevent unwanted side reactions with atmospheric oxygen or moisture.
-
Dissolution: Add anhydrous acetonitrile via syringe to dissolve the starting material completely.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling the reaction controls the exothermicity of the bromination and enhances regioselectivity by minimizing the formation of dibrominated or other isomeric byproducts.
-
Reagent Addition: Add NBS portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous MgSO₄. Trustworthiness: This sequence of washes and drying is a self-validating system to ensure the removal of aqueous and ionic impurities before solvent evaporation.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel, using a hexane-to-ethyl acetate gradient.
-
Verification: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Confirm the structure and purity using NMR and mass spectrometry. The product should be a white to off-white solid.[1]
Physicochemical Properties & Characterization
A thorough understanding of the material's intrinsic properties is essential to predict its behavior in a device.
Core Properties
The fundamental properties of the title compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | Expected |
| CAS Number | 1003711-30-5 | [2] |
Characterization Protocol for Material Applications
The following characterization workflow is designed to evaluate the suitability of this compound and its derivatives for applications in organic electronics.[4][5][6]
Figure 2: A logical workflow for characterizing the key properties relevant to material science applications.
Table 2: Experimental Techniques and Their Significance
| Technique | Protocol Summary | Inferred Property & Significance |
| UV-Visible Spectroscopy | Prepare a dilute solution (e.g., 10⁻⁵ M in THF or CH₂Cl₂). Record the absorption spectrum to find the absorption onset (λ_onset). | Optical Bandgap (E_g): Calculated from λ_onset. Determines the energy required for electronic excitation. Crucial for predicting performance in photovoltaics and as a host material in OLEDs. |
| Photoluminescence Spectroscopy | Excite the sample (solution or thin film) at its absorption maximum. Record the emission spectrum. | Emission Properties & Stokes Shift: Identifies the color of emitted light and the material's potential as an emitter in OLEDs. A large Stokes shift is often desirable to minimize self-absorption. |
| Cyclic Voltammetry (CV) | Use a three-electrode setup with the sample in a solution containing a supporting electrolyte (e.g., 0.1 M TBAPF₆ in MeCN). Scan the potential to measure oxidation/reduction events. | HOMO/LUMO Energy Levels: The Highest Occupied and Lowest Unoccupied Molecular Orbital energies are estimated from the onset of oxidation and reduction potentials, respectively. These values are critical for predicting charge injection/extraction efficiency in devices.[7] |
| Thermogravimetric Analysis (TGA) | Heat a small sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). Record mass loss versus temperature. | Thermal Stability (T_d): The decomposition temperature (often defined at 5% weight loss) indicates the material's robustness. High thermal stability is essential for device fabrication processes (e.g., thermal evaporation) and operational lifetime. |
Potential Applications & Future Research
The true value of this compound lies in its role as a versatile platform for creating more complex, high-performance materials.
-
Organic Light-Emitting Diodes (OLEDs): The bromine atom is an ideal handle for Suzuki coupling reactions to attach emissive chromophores. The resulting terpyridine-based materials, for instance, are known for their strong metal-chelating properties and applications in phosphorescent OLEDs.[8][9]
-
Organic Field-Effect Transistors (OFETs): Polymerization or dendrimerization via the bromo- and hydroxyl- functionalities can lead to novel semiconducting polymers. The hydrogen-bonding capability of the hydroxyl group can be exploited to induce favorable π-stacking for improved charge mobility.
-
Chemosensors: The pyridine nitrogen and hydroxyl oxygen can act as a chelating unit for metal ions. Attaching a fluorophore to the molecule via the bromine position could yield a sensor where metal binding modulates the fluorescence output, allowing for sensitive detection.
-
Corrosion Inhibitors: Pyridine derivatives are known to be effective corrosion inhibitors for metals.[10] The functional groups on this molecule could enhance its adsorption onto metal surfaces, providing a basis for developing new protective materials.
Future work should focus on synthesizing a library of derivatives from this compound and systematically studying how changes in the appended functional groups affect the material properties outlined in Section 3.2.
References
- 1. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researching.cn [researching.cn]
- 6. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. wiley.com [wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-methylpyridin-3-ol
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
2-Bromo-5-methylpyridin-3-ol is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure presents a unique combination of reactive sites: a bromine atom at the 2-position, activated by the ring nitrogen, and a hydroxyl group at the 3-position. This arrangement allows for a diverse range of nucleophilic substitution reactions, enabling the synthesis of complex molecular architectures.
The core reactivity of this molecule is centered on the carbon-bromine bond. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles. This guide provides detailed protocols and scientific rationale for several key classes of nucleophilic substitution reactions, including palladium-catalyzed C-N and C-C bond formation, and copper-catalyzed C-N and C-O couplings. We will delve into the causality behind experimental choices, offering insights honed from practical application to empower researchers to successfully utilize this valuable synthetic intermediate.
A critical aspect of 3-hydroxypyridine chemistry is the potential for tautomerism, existing in equilibrium with the corresponding pyridone form. This equilibrium can be influenced by solvent, pH, and temperature, which in turn can affect the substrate's reactivity and the chemoselectivity of the desired transformation. The protocols herein are designed to provide robust starting points for navigating these complexities.
Part 1: C-N Bond Formation via Catalytic Cross-Coupling
The introduction of nitrogen-based nucleophiles is one of the most frequent transformations performed on aryl halides, owing to the prevalence of arylamines in pharmacologically active compounds. For a substrate like this compound, both palladium and copper-based catalytic systems are highly effective.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and broadly applicable method for forming C-N bonds.[1] Its success lies in the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand. This combination facilitates a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
Causality and Experimental Choices:
-
Catalyst System (Palladium Precursor & Ligand): A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, it is often more convenient and efficient to generate the Pd(0) species in situ from a stable Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbenes (NHCs) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent unproductive side reactions like beta-hydride elimination.[3][4] For pyridyl substrates, bidentate ligands like DPPF or Xantphos can be particularly effective.[1][3]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the N-H bond in the palladium complex), making the nitrogen nucleophile more reactive and regenerating the catalyst. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, especially for more sensitive substrates.[3][5]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and reagents.[3]
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol 1: Buchwald-Hartwig Amination with Morpholine
| Parameter | Value/Reagent | Rationale |
| Electrophile | This compound | 1.0 eq |
| Nucleophile | Morpholine | 1.2 - 1.5 eq |
| Pd Precursor | Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% |
| Ligand | XPhos | 4 mol% |
| Base | Sodium tert-butoxide (NaOt-Bu) | 2.0 eq |
| Solvent | Anhydrous Toluene | 0.1 - 0.5 M |
| Temperature | 100 °C | |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |
Step-by-Step Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq) and sodium tert-butoxide (2.0 eq).
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and carefully quench by adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Copper-Catalyzed N-Arylation (Ullmann/Goldberg Reaction)
The Ullmann condensation is a classical method for C-N bond formation, relying on a copper catalyst.[6] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations utilize soluble copper salts (e.g., CuI, CuBr) and ligands to facilitate the reaction under milder conditions.[7][8] This approach can be more cost-effective than palladium-catalyzed methods and is sometimes more effective for specific substrates, particularly N-heterocycles.[9][10]
Causality and Experimental Choices:
-
Catalyst System (Copper Source & Ligand): Copper(I) salts like CuI are most commonly used as they are believed to be the active catalytic species.[8] The addition of a chelating ligand, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids, can significantly accelerate the reaction by stabilizing the copper center and facilitating the coupling process, allowing for lower reaction temperatures.[7][8] Ligand-free protocols are also possible but may require higher temperatures.[10]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically employed.[10]
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are common choices for Ullmann reactions to ensure all components remain in solution at the required temperatures.[6]
Detailed Protocol 2: Copper-Catalyzed N-Arylation with Aniline
| Parameter | Value/Reagent | Rationale |
| Electrophile | This compound | 1.0 eq |
| Nucleophile | Aniline | 1.5 eq |
| Cu Source | Copper(I) Iodide (CuI) | 10 mol% |
| Ligand | L-Proline | 20 mol% |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | Anhydrous DMSO | 0.2 - 0.5 M |
| Temperature | 110-130 °C | |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Procedure:
-
In an oven-dried reaction vial, combine this compound (1.0 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO, followed by aniline (1.5 eq).
-
Seal the vial and heat the mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract several times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species.[11] It is renowned for its mild reaction conditions, excellent functional group tolerance, and the commercial availability and stability of boronic acids.[12]
Causality and Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig amination, a Pd(0) catalyst is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst for this transformation.[13][14] Alternatively, a combination of a Pd(II) source and a phosphine ligand can be used.
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The base activates the boronic acid by forming a more nucleophilic "ate" complex.[11][12] Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[13]
-
Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water to dissolve both the organic-soluble catalyst/electrophile and the water-soluble inorganic base.[13][14]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol 3: Suzuki Coupling with Phenylboronic Acid
| Parameter | Value/Reagent | Rationale |
| Electrophile | This compound | 1.0 eq |
| Nucleophile | Phenylboronic Acid | 1.2 - 1.5 eq |
| Pd Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 eq |
| Solvent | 1,4-Dioxane / Water | 4:1 v/v |
| Temperature | 85-95 °C | |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[14]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[15]
-
After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: C-O Bond Formation via Ullmann Ether Synthesis
The synthesis of aryl ethers from aryl halides and alcohols or phenols is another important transformation, often accomplished using a copper-catalyzed Ullmann-type reaction. For this compound, this reaction introduces an external oxygen nucleophile at the C2 position. The inherent hydroxyl group on the substrate could potentially compete, but under basic conditions, the external nucleophile (if more acidic or used in excess) can react preferentially.
Causality and Experimental Choices:
-
Chemoselectivity: The key challenge is achieving selective reaction at the C2-Br bond without promoting self-condensation or reaction at the C3-OH group of another substrate molecule. The choice of ligand and base is critical. For instance, some copper-ligand systems show high selectivity for arylating phenols over aliphatic alcohols.[16]
-
Catalyst and Base: As with C-N coupling, a Cu(I) source like CuI is standard. A strong base, such as cesium carbonate or potassium phosphate, is needed to deprotonate the incoming alcohol or phenol nucleophile.[17][18]
-
Ligand: While ligand-free conditions are possible, ligands like 1,10-phenanthroline or (2-pyridyl)acetone can promote the reaction under milder conditions and improve yields.[19][20]
Detailed Protocol 4: Ullmann Ether Synthesis with Phenol
| Parameter | Value/Reagent | Rationale |
| Electrophile | This compound | 1.0 eq |
| Nucleophile | Phenol | 1.5 eq |
| Cu Source | Copper(I) Iodide (CuI) | 10 mol% |
| Ligand | 1,10-Phenanthroline | 20 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 eq |
| Solvent | Anhydrous Dioxane or Toluene | 0.2 - 0.5 M |
| Temperature | 110 °C | |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Procedure:
-
Add this compound (1.0 eq), phenol (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq) to a dry Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous dioxane and heat the mixture to 110 °C with stirring.
-
Monitor the reaction until the starting bromide is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. repository.nie.edu.sg [repository.nie.edu.sg]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 20. (2-Pyridyl)acetone-promoted Cu-catalyzed O-arylation of phenols with aryl iodides, bromides, and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-methylpyridin-3-ol as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling the Potential of a Multifunctional Pyridine Ligand
In the landscape of modern synthetic chemistry, the development of novel ligands that can fine-tune the reactivity and selectivity of transition metal catalysts is of paramount importance. 2-Bromo-5-methylpyridin-3-ol is an emerging building block and ligand candidate that presents a unique combination of structural features for applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its pyridine scaffold, a privileged structure in medicinal chemistry, is adorned with a hydroxyl group, a bromine atom, and a methyl group, each contributing to its distinct chemical personality.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal centers.[1] The adjacent hydroxyl group at the 3-position introduces the potential for bidentate chelation, forming a stable five-membered ring with a coordinated metal. This chelation can enhance the stability and modulate the electronic properties of the catalytic complex.[2] Furthermore, the bromine atom at the 2-position serves as a reactive handle for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the synthesis of more complex molecular architectures.[3] The methyl group at the 5-position can also influence the ligand's steric and electronic properties.
While extensive literature on the specific catalytic applications of this compound is still developing, its structural analogy to other well-studied pyridinol and bromopyridine ligands allows for the formulation of robust protocols for its use in catalysis.[4] This guide provides detailed application notes and a foundational protocol for employing this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research.[5]
Coordination Chemistry and Mechanistic Considerations
The efficacy of a ligand in a catalytic cycle is intrinsically linked to its coordination to the metal center. For this compound, two primary modes of interaction with a palladium catalyst are plausible:
-
Monodentate Coordination: The pyridine nitrogen can act as a simple L-type ligand, coordinating to the palladium center. In this mode, the hydroxyl group may not be directly involved in coordination but can influence the electronic environment of the pyridine ring.
-
Bidentate (L,X-type) Chelation: Upon deprotonation of the hydroxyl group by a base, the resulting pyridinolate can act as a bidentate, monoanionic ligand. The formation of a stable palladacycle can significantly impact the catalytic activity, potentially enhancing the stability of the active species and influencing the rates of oxidative addition and reductive elimination.
The choice of reaction conditions, particularly the base, will likely dictate the dominant coordination mode and, consequently, the catalytic outcome.
Below is a conceptual workflow for the synthesis of a palladium complex with this compound, which can then be utilized in catalytic applications.
Caption: General workflow for ligand-palladium complex synthesis and subsequent use in catalysis.
Application Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides
This protocol details the use of this compound as a potential ancillary ligand in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. The ligand is expected to stabilize the palladium catalyst and enhance its activity.
Materials and Reagents:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
4-Bromotoluene (Aryl halide)
-
Phenylboronic acid (Coupling partner)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 1.0 eq) and this compound (0.04 mmol, 2.0 eq).
-
Add 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. The formation of a colored solution may indicate complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add an additional 5 mL of toluene and 1 mL of deionized water.
-
The reaction mixture should be a heterogeneous suspension.
-
-
Reaction Execution:
-
Equip the Schlenk flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired biaryl product.
-
Rationale for Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and air-stable palladium precursor that is reduced in situ to the active Pd(0) species.[6] The use of a 1:2 ratio of Pd to the pyridinol ligand is often optimal for ensuring complete coordination and preventing the formation of palladium black.
-
Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] It is also capable of deprotonating the hydroxyl group of the ligand, facilitating bidentate coordination.
-
Solvent System: The use of a toluene/water biphasic system is common for Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Temperature: Elevated temperatures are typically required to promote the various steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.
Data Presentation: Expected Outcomes and Performance Metrics
The performance of the this compound ligand in the Suzuki-Miyaura coupling can be evaluated based on the yield of the desired product. The following table provides a hypothetical comparison of expected yields for the coupling of various aryl bromides with phenylboronic acid, based on data from structurally similar systems.
| Entry | Aryl Bromide | Arylboronic Acid | Expected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | > 90 |
| 2 | 4-Bromoanisole | Phenylboronic acid | > 85 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | > 75 |
| 4 | 2-Bromopyridine | Phenylboronic acid | > 80 |
Visualization of the Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura reaction, potentially mediated by a palladium complex of this compound, is illustrated below.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique combination of a coordinating pyridine nitrogen, a potentially chelating hydroxyl group, and a reactive bromine handle makes it a versatile tool for synthetic chemists. The provided protocol for the Suzuki-Miyaura reaction serves as a robust starting point for its application in C-C bond formation.
Future research should focus on the synthesis and characterization of well-defined palladium and other transition metal complexes of this ligand to elucidate its precise coordination modes. Mechanistic studies will be crucial to understanding how its structural features influence catalytic activity and selectivity.[8] Furthermore, the application of this ligand in other cross-coupling reactions, as well as in asymmetric catalysis by designing chiral variants, holds significant promise for advancing the field of organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. Buy this compound | 1003711-30-5 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 2-Bromo-5-methylpyridin-3-ol in Heterocyclic Synthesis
An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Fused pyridine scaffolds, such as furopyridines, thienopyridines, and pyrazolopyridines, represent a class of "privileged structures" in medicinal chemistry. Their rigid, planar architecture and unique electronic properties make them ideal pharmacophores for developing selective and potent modulators of various biological targets.[1][2] The strategic selection of a starting material is paramount to the efficient exploration of this chemical space.
This compound emerges as a highly versatile and valuable building block for the synthesis of diverse heterocyclic systems. Its structure is endowed with three distinct points of reactivity:
-
C2-Bromine Atom: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
-
C3-Hydroxyl Group: A nucleophilic center for O-alkylation and a key functional group for directing intramolecular cyclization reactions to form fused five-membered rings.
-
Pyridine Nitrogen: A basic site that can influence reactivity and provides a point for potential N-oxide formation or quaternization, further modulating the electronic properties of the ring system.
This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging this compound to construct novel furo[3,2-b]-, thieno[3,2-b]-, and pyrazolo[4,3-b]pyridine cores. The methodologies are grounded in established chemical principles, offering both foundational and exploratory pathways for drug discovery and materials science.
Strategy 1: Synthesis of Furo[3,2-b]pyridine Scaffolds via Intramolecular Cyclization
The construction of the furo[3,2-b]pyridine core from this compound is most effectively achieved through a two-step sequence involving O-alkylation followed by an intramolecular cyclization. This approach builds the furan ring onto the existing pyridine scaffold.
Causality of Experimental Design
The choice of an O-alkylation agent is critical. Using an α-halo ester, such as ethyl bromoacetate, installs a carbonyl-containing side chain. The ester functionality is key for the subsequent cyclization step. The Dieckmann condensation, an intramolecular Claisen condensation, is an excellent choice for forming the five-membered furan ring.[3][4] It requires a strong base to deprotonate the α-carbon of the ester, which then attacks the pyridine ring's ester carbonyl (if one were present) or, more commonly in related syntheses, another ester group on the side chain to form the ring. An alternative is cyclization via nucleophilic attack on a ketone. The final step often involves hydrolysis and decarboxylation to yield the desired furo[3,2-b]pyridin-3-ol core structure.
Caption: Synthetic workflow for Furo[3,2-b]pyridin-3-ol.
Experimental Protocol: Synthesis of 6-Bromo-2-methylfuro[3,2-b]pyridin-3-ol
Part A: O-Alkylation
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.
Part B: Cyclization, Hydrolysis, and Decarboxylation
-
Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.5 eq) in absolute ethanol under nitrogen.
-
Dissolve the crude ester intermediate from Part A in absolute ethanol and add it dropwise to the NaOEt solution at room temperature.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction mixture and carefully add aqueous hydrochloric acid (e.g., 6M HCl) until the solution is acidic (pH ~1).
-
Heat the acidic mixture to reflux for an additional 2-4 hours to facilitate hydrolysis and decarboxylation.
-
Cool the solution and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The product may precipitate. If so, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
| Parameter | Recommendation |
| O-Alkylation Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF or Acetonitrile |
| Cyclization Base | Sodium Ethoxide (NaOEt) in Ethanol |
| Hydrolysis | Aqueous Hydrochloric Acid (HCl) |
| Monitoring | TLC (e.g., mobile phase of Ethyl Acetate/Hexane) |
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[5]
A. Sonogashira Coupling: Gateway to Alkynylpyridines and Fused Heterocycles
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a powerful method to install an alkynyl group.[6] This product is not only a valuable target in itself but also a key intermediate for subsequent heteroannulation reactions to form fused systems like furopyridines.[1][7]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles.[6][8] The palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the product.[9] The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. The choice of palladium source, ligand, copper co-catalyst, and base are all critical for achieving high yields.[8][10][11]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and triethylamine (Et₃N) (e.g., 3:1 v/v).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-alkynyl-5-methylpyridin-3-ol.
| Parameter | Recommendation |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands |
| Copper Source | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Toluene, DMF, Dioxane |
B. Buchwald-Hartwig Amination: A Route to Aminopyridines
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with an amine.[12] This reaction transforms this compound into valuable 2-amino derivatives, which are precursors for nitrogen-containing fused heterocycles like pyrazolo[4,3-b]pyridines.
Mechanistic Rationale
Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex.[13] The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[9] The choice of a sterically hindered, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[14]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.05 eq), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos (Sterically hindered, electron-rich phosphines) |
| Base | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene, Dioxane |
Strategy 3: Exploratory Synthesis of Thieno[3,2-b]pyridines
The synthesis of the thieno[3,2-b]pyridine core often involves the construction of the thiophene ring onto the pyridine. A common strategy is the Gewald reaction, which typically involves a ketone, a cyano-activated methylene compound, and elemental sulfur. Adapting this requires converting the 3-hydroxy group into a reactive ketone-like functionality or using a related cyclization strategy.
Proposed Exploratory Protocol: Two-Step Synthesis
This protocol is proposed as a starting point for investigation.
Part A: Synthesis of a Thioether Intermediate
-
React this compound (1.0 eq) with a reagent like ethyl thioglycolate (1.2 eq) in the presence of a base (e.g., K₂CO₃) in DMF. This is an analogue to the O-alkylation described in Strategy 1, aiming for S-alkylation after potential tautomerization or direct substitution. This step requires optimization to favor the desired thioether formation.
Part B: Intramolecular Cyclization
-
Treat the resulting thioether intermediate with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous solvent like THF.
-
The base will facilitate an intramolecular cyclization to form the thiophene ring.
-
The reaction should be quenched with a proton source (e.g., saturated ammonium chloride solution).
-
Standard workup and purification by column chromatography would follow.
| Reagent/Condition | Proposed Role/Value |
| Sulfur Source | Ethyl Thioglycolate |
| Base (Step A) | Potassium Carbonate |
| Base (Step B) | Sodium Hydride (NaH) or LDA |
| Solvent | DMF (Step A), THF (Step B) |
Strategy 4: Exploratory Synthesis of Pyrazolo[4,3-b]pyridines
Constructing a pyrazole ring fused to the pyridine core from this compound is a multi-step process. A plausible route involves the introduction of a hydrazine moiety, followed by cyclization.[15][16]
Proposed Exploratory Protocol: Multi-Step Synthesis
This protocol is conceptual and requires significant experimental validation.
-
Nucleophilic Aromatic Substitution (SₙAr): Displace the C2-bromo group with hydrazine hydrate. This reaction may require elevated temperatures and a polar solvent. The hydroxyl group at C3 may direct or interfere, so protection (e.g., as a benzyl ether) might be necessary prior to this step.
-
Condensation: React the resulting 2-hydrazinyl-5-methylpyridin-3-ol with a 1,3-dicarbonyl compound (e.g., acetylacetone). This condensation will form a hydrazone intermediate.
-
Cyclization/Dehydration: Heat the hydrazone intermediate, often under acidic conditions, to induce cyclization and dehydration, thereby forming the pyrazole ring.
-
Deprotection (if applicable): If the hydroxyl group was protected, a final deprotection step would be required.
| Step | Key Reagents |
| 1. Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂·H₂O) |
| 2. Condensation | A 1,3-dicarbonyl compound (e.g., Acetylacetone) |
| 3. Cyclization | Acid catalyst (e.g., p-TsOH), heat |
Safety and Handling
-
Palladium Catalysts: Many palladium complexes are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Reagents like sodium hydride and sodium tert-butoxide are highly reactive and corrosive. NaH is flammable upon contact with moisture. Handle under an inert atmosphere.
-
Brominated Compounds: Aryl bromides can be irritants. Avoid inhalation and skin contact.
-
Solvents: Use anhydrous and degassed solvents for cross-coupling reactions to prevent catalyst deactivation and ensure reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-5-methylpyridin-3-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields for this valuable synthetic intermediate.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues related to reaction specificity, stability of intermediates, and purification challenges. The most reliable and regioselective pathway involves the conversion of an amino group to a bromo group via a diazonium salt intermediate—a classic Sandmeyer reaction.[1][2] This guide will focus on troubleshooting this critical transformation and the preceding steps required to generate the necessary precursor.
Recommended Synthetic Pathway
The recommended pathway involves a multi-step synthesis starting from the commercially available 2-Amino-5-methylpyridine. This route offers excellent control over the regiochemistry of the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Synthesis of 2-Amino-5-methylpyridin-3-ol (Precursor)
Q1: My yield for the conversion of 2-amino-5-methylpyridine to 5-methylpyridin-2(1H)-one is low. What's going wrong?
A1: Low yields in this diazotization-hydrolysis step often point to two main issues:
-
Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[3] Higher temperatures can cause premature decomposition of the diazonium salt. Use starch-iodide paper to test for excess nitrous acid; a persistent blue color indicates the reaction is complete.[4]
-
Inefficient Hydrolysis: After diazotization, the diazonium salt must be heated to facilitate hydrolysis. If the temperature is too low or the heating time is too short, the conversion will be incomplete. Typically, heating to 95°C is required.
Q2: The nitration of 5-methylpyridin-2(1H)-one is producing multiple products or failing to proceed. How can I fix this?
A2: Pyridinone nitration is sensitive to reaction conditions.
-
Nitrating Agent Strength: A mixture of concentrated nitric acid and sulfuric acid is standard. Ensure your acids are of high purity and concentration. The sulfuric acid acts as a catalyst and dehydrating agent.
-
Temperature Control: This reaction is exothermic. The temperature should be carefully controlled, typically starting at low temperatures (e.g., 0°C) and then allowing it to slowly warm. Runaway temperatures can lead to over-nitration or decomposition.
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitoring by TLC is crucial.
Q3: The reduction of the nitro group in 5-methyl-3-nitropyridin-2(1H)-one is incomplete. What are my options?
A3: Incomplete reduction can be due to the choice of reducing agent or catalyst deactivation.
-
Choice of Reducing Agent: While catalytic hydrogenation (H₂, Pd/C) is a clean method, the catalyst can sometimes be poisoned. An alternative is metal/acid reduction, such as iron powder in acidic ethanol, which is often robust for nitro groups on heterocyclic rings.[5]
-
Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and not deactivated. The reaction may also be sensitive to solvent choice and pH.
Stage 2: Diazotization & Sandmeyer Reaction (Final Step)
This final conversion is the most critical and often the most problematic step.
Caption: Troubleshooting decision tree for the final Sandmeyer reaction step.
Q4: My Sandmeyer reaction is giving a low yield of the desired 2-bromo product. What are the most common causes?
A4: Low yields in this step are frequent and usually trace back to three key areas:
-
Incomplete Diazotization: The primary amino group of 2-amino-5-methylpyridin-3-ol must be fully converted to the diazonium salt. This requires low temperatures (0-5°C) and a slight excess of sodium nitrite in a strong acid like hydrobromic acid (HBr).[3][6] The instability of pyridine-2-diazonium salts makes this step particularly sensitive.[7]
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable.[8] The pyridine-2-diazonium salt is even more so.[7] It's crucial to use the generated diazonium salt solution immediately in the next step without attempting to isolate it. Any delay or temperature fluctuation above 5°C can lead to decomposition, often observed as vigorous nitrogen gas evolution and the formation of dark, tarry byproducts.[4]
-
Inactive Copper(I) Catalyst: The Sandmeyer reaction relies on a copper(I) catalyst (CuBr).[1] If the CuBr is old or has been oxidized to Cu(II), the reaction will be sluggish or fail completely. It is best to use freshly purchased, high-purity CuBr or to prepare it fresh.
Q5: I am observing the formation of 5-methylpyridin-2,3-diol as a major byproduct. How can I prevent this?
A5: The formation of the diol is a classic side reaction in Sandmeyer chemistry, resulting from the diazonium group being replaced by a hydroxyl group from the aqueous solvent instead of the bromide.[1] To minimize this:
-
Ensure High Bromide Concentration: The reaction should be run in concentrated HBr. This ensures a high concentration of bromide ions is available to compete with water as the nucleophile.
-
Catalyst Efficiency: An active CuBr catalyst is essential for promoting the desired radical-nucleophilic aromatic substitution pathway over simple hydrolysis.[9] Some protocols benefit from a combination of Cu(I) and Cu(II) salts to maintain the catalytic cycle.[10]
Q6: The reaction mixture turns very dark, and I am isolating a complex mixture of tar-like substances. What is happening?
A6: This is a strong indication of diazonium salt decomposition and subsequent radical side reactions.[4] The primary cause is almost always a loss of temperature control during the diazotization or the Sandmeyer reaction itself.
-
Strict Temperature Control: Use an ice-salt bath to maintain the temperature between -5°C and 5°C throughout the addition of sodium nitrite and the subsequent addition of the diazonium salt solution to the copper catalyst.
-
Slow Addition Rates: Add the sodium nitrite solution dropwise to the amine solution to manage the exothermic nature of the reaction. Similarly, add the cold diazonium solution slowly to the CuBr solution.
Frequently Asked Questions (FAQs)
Q1: Why is a Sandmeyer reaction preferred over direct bromination of 5-methylpyridin-3-ol?
A1: The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution. Direct bromination would likely lead to a mixture of products, with substitution occurring at the 2, 4, and 6 positions, resulting in low regioselectivity and difficult purification. The Sandmeyer reaction provides a reliable method to install the bromine specifically at the 2-position by replacing a strategically placed amino group.[11]
Q2: Can I use sodium bromide with another acid instead of HBr for the diazotization?
A2: It is highly recommended to use HBr directly. The Sandmeyer reaction requires both an acidic medium for diazotization and a high concentration of the halide nucleophile. Using HBr serves both purposes efficiently, maximizing the availability of bromide ions at the reaction site.
Q3: What is the role of the copper(I) catalyst? Can I use other metals?
A3: The copper(I) salt is believed to facilitate a single-electron transfer to the diazonium salt, initiating a radical-mediated mechanism that is more efficient than direct nucleophilic substitution.[9] While other transition metals have been explored in Sandmeyer-type reactions, copper(I) halides remain the classic and most reliable choice for this transformation.[2]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Diazonium Salts: These intermediates are potentially explosive when isolated and dry. Never attempt to isolate the diazonium salt. Always use it in solution and at low temperatures.
-
Bromine & HBr: Liquid bromine and concentrated hydrobromic acid are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: Both nitration and diazotization are exothermic. Maintain diligent temperature control and slow addition rates to prevent runaway reactions.
Data Summary and Protocols
Key Reaction Parameters
| Step | Key Reagents | Temperature (°C) | Typical Yield (%) | Common Impurities |
| Diazotization/Hydrolysis | 2-Amino-5-methylpyridine, NaNO₂, H₂SO₄ | 0-5, then 95 | 60-70 | Unreacted starting material |
| Nitration | 5-Methylpyridin-2(1H)-one, HNO₃, H₂SO₄ | 0 to RT | 70-80 | Dinitro- and other regioisomers |
| Reduction | 5-Methyl-3-nitropyridin-2(1H)-one, Fe/HCl | Reflux | 80-90 | Incomplete reduction products |
| Sandmeyer Reaction | 2-Amino-5-methylpyridin-3-ol, NaNO₂, HBr, CuBr | -5 to 5 | 50-65 | 5-Methylpyridin-2,3-diol, tar |
Experimental Protocol: Sandmeyer Reaction
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2-Amino-5-methylpyridin-3-ol in concentrated (48%) hydrobromic acid. Cool the mixture to -5°C using an ice-salt bath.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 0°C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Preparation of Catalyst Solution: In a separate flask, dissolve 1.2 equivalents of copper(I) bromide (CuBr) in concentrated HBr. Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 5°C during the addition. After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃ solution) to pH 7-8 while cooling in an ice bath. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 7. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Bromo-5-methylpyridin-3-ol
Welcome to the technical support center for the purification of 2-Bromo-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this important chemical intermediate. The following sections offer troubleshooting guidance and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Compound and Common Impurities
This compound is a solid at room temperature with a molecular weight of 188.02 g/mol .[1] It is soluble in polar organic solvents such as ethanol and acetone, but has low solubility in water. The presence of the hydroxyl group gives it a phenolic character, making it slightly acidic.
Successful purification begins with understanding the potential impurities in your crude material. Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding amino- or nitro-pyridine precursors.
-
Regioisomers: For instance, 5-bromo-2-methylpyridin-3-ol.[2]
-
Di-brominated Byproducts: Formed if the bromination reaction is not carefully controlled.
-
Residual Solvents and Reagents: From the reaction and initial work-up.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform your purification strategy.
II. Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors:
-
Solution is too concentrated: Try using a larger volume of the recrystallization solvent to ensure the compound remains dissolved at elevated temperatures.
-
Cooling rate is too fast: Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal structure.
-
Presence of significant impurities: High levels of impurities can inhibit crystal lattice formation. In this case, it is advisable to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. Good starting points for pyridinols include ethanol, or solvent pairs like hexane/ethyl acetate or hexane/acetone.
Question: I am getting a low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery can be due to several factors. Consider the following troubleshooting steps:
-
Compound is too soluble in the chosen solvent: If your compound has significant solubility in the solvent even at low temperatures, you will lose a substantial amount in the mother liquor. Try a solvent in which the compound is less soluble, or use a co-solvent system to reduce its solubility upon cooling.
-
Using too much solvent: While you need enough solvent to dissolve the compound when hot, using an excessive amount will lead to a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature crystallization: If the compound crystallizes in the funnel during filtration, this can lead to loss. Ensure your filtration apparatus is pre-warmed and perform the hot filtration step as quickly as possible.
Column Chromatography Issues
Question: I'm not getting good separation between my this compound and an impurity during column chromatography. What can I do to improve resolution?
Answer: Poor separation is a frequent challenge, especially with closely related impurities like regioisomers. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: The choice of eluent is critical. For brominated pyridines, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.
-
TLC is Key: Before running the column, use TLC to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4. This range typically provides the best separation on a column.
-
Adjust Polarity: If the spots are too close together, try a less polar solvent system to increase the separation.
-
-
Column Dimensions and Packing:
-
Longer, Thinner Column: A longer and narrower column can improve separation for difficult-to-separate compounds.
-
Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
-
Loading Technique:
-
Dry Loading: For compounds with limited solubility in the mobile phase, or for better band resolution, use a dry loading technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to a free-flowing powder before carefully adding it to the top of your column.
-
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, consider using a solvent gradient. Start with a low polarity mobile phase and gradually increase the polarity during the elution.
Question: My this compound seems to be degrading on the silica gel column, resulting in streaking on TLC and low recovery. What is the cause and how can I prevent it?
Answer: Pyridine derivatives, especially those with hydroxyl groups, can be sensitive to the acidic nature of standard silica gel. The acidic silanol groups on the silica surface can cause degradation or strong, sometimes irreversible, binding.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by adding a small amount of a base to your eluent. Triethylamine (0.1-1%) is commonly used for this purpose.
-
Use a Different Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for crude this compound?
A1: The choice of method depends on the nature and quantity of impurities.
-
Flash Column Chromatography: This is often the most effective method for removing a wide range of impurities, especially those with different polarities, such as regioisomers and di-brominated byproducts.
-
Recrystallization: If your crude product is relatively pure (>90%) and solid, recrystallization is an excellent and efficient technique for removing small amounts of impurities to achieve high purity.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot each collected fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. Develop the plate in the same eluent system used for the column and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.
Q3: What are some suitable solvent systems for recrystallizing this compound?
A3: Given its solubility profile (soluble in polar organic solvents), good starting points for recrystallization solvents include:
-
Single Solvents: Ethanol, isopropanol, or acetone.
-
Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, heptane). The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the identity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
HPLC or GC-MS: To obtain a quantitative measure of purity.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1).
-
The optimal mobile phase for column elution should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a column of appropriate size (a general rule is to use 40-100g of silica gel per 1g of crude material).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of compounds by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the target compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
V. Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A troubleshooting guide for common column chromatography challenges.
VI. References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. --INVALID-LINK--
-
Overcoming challenges in the purification of pyridine compounds. BenchChem. --INVALID-LINK--
-
Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. --INVALID-LINK--
-
2-Bromo-5-methylpyridine 98%. Sigma-Aldrich. --INVALID-LINK--
-
Method for preparing 5-bromo-2-methylpyridine. Google Patents. --INVALID-LINK--
-
Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents. --INVALID-LINK--
-
Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap. --INVALID-LINK--
-
2-Bromo-5-methylpyridine. ResearchGate. --INVALID-LINK--
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. --INVALID-LINK--
-
2-Amino-5-bromo-3-methylpyridine 97%. Sigma-Aldrich. --INVALID-LINK--
-
2-Bromo-3-fluoro-5-methylpyridine. PubChem. --INVALID-LINK--
-
5-Bromo-2-methylpyridin-3-ol. BLD Pharm. --INVALID-LINK--
-
Purification of liquid bromine contaminated with organic impurities. Google Patents. --INVALID-LINK--
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--
-
Troubleshooting protein purification? ResearchGate. --INVALID-LINK--
-
Patent Application Publication (10) Pub. No.: US 2003/0166620 A1. Googleapis.com. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
Protein purification troubleshooting guide. Dutscher. --INVALID-LINK--
-
8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. GUP. --INVALID-LINK--
-
On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine. ResearchGate. --INVALID-LINK--
References
Common byproducts in 2-Bromo-5-methylpyridin-3-ol synthesis and their removal
Technical Support Center: Synthesis of 2-Bromo-5-methylpyridin-3-ol
Welcome to the technical support guide for the synthesis and purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to identify, understand, and resolve common challenges related to byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the bromination of 5-methylpyridin-3-ol?
The synthesis of this compound, typically achieved by the electrophilic bromination of 5-methylpyridin-3-ol (also known as 3-hydroxy-5-methylpyridine), is often complicated by the formation of several key byproducts. The primary impurities researchers encounter are:
-
Unreacted Starting Material: Incomplete conversion is common and results in residual 5-methylpyridin-3-ol in the crude product mixture.
-
Dibrominated Byproducts: Over-bromination can lead to the formation of dibromo-5-methylpyridin-3-ol isomers. Due to the directing effects of the hydroxyl and methyl groups, the most likely isomers are 2,4-dibromo- and 2,6-dibromo-5-methylpyridin-3-ol.
-
Isomeric Monobromo Byproducts: While the 2-position is electronically favored for bromination, small amounts of other isomers, such as 4-bromo- or 6-bromo-5-methylpyridin-3-ol, can sometimes form depending on the precise reaction conditions.
Q2: What is the chemical rationale behind the formation of dibrominated byproducts?
The formation of dibrominated species is a direct consequence of the electronic properties of the pyridine ring in the starting material, 5-methylpyridin-3-ol. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[1] This significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself.[2]
Once the first bromine atom is introduced at the 2-position, the product, this compound, is still an activated ring system. Although the bromo group is deactivating, the powerful activating effect of the hydroxyl group can promote a second electrophilic substitution, leading to over-bromination.[3] Controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) and maintaining optimal reaction temperatures are critical to minimize this side reaction.[3][4]
Q3: How can I effectively monitor the reaction to minimize byproduct formation?
Careful reaction monitoring is essential. Thin-Layer Chromatography (TLC) is the most common and effective method for tracking the progress of the reaction.
TLC Analysis Protocol:
-
Prepare the Plate: Use a silica gel TLC plate.
-
Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for developing a suitable eluent system.[5] The polarity can be adjusted to achieve good separation between the starting material, product, and byproducts. The more polar product and starting material will have lower Rf values than the less polar dibrominated byproducts.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate or iodine.
-
Interpretation: The reaction is complete when the starting material spot has been consumed. The appearance of new spots with lower Rf values than the product may indicate the formation of more polar impurities, while spots with higher Rf values often correspond to less polar, over-brominated byproducts.
Q4: What are the recommended methods for removing the common byproducts?
A multi-step purification strategy is often necessary. The choice of method depends on the scale of the reaction and the specific impurity profile.[3]
-
Aqueous Work-up (Acid/Base Extraction): This is a crucial first step. Pyridine derivatives are basic and can be protonated. Washing the organic layer containing the crude product with a dilute acidic solution (e.g., 1M HCl) can remove highly basic impurities.[6][7] However, since the desired product is also a pyridine, this must be done carefully to avoid product loss. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will neutralize any remaining acid.
-
Flash Column Chromatography: This is the most effective and widely used method for separating the desired product from both unreacted starting material and di/poly-brominated byproducts due to their differing polarities.[3][8][9]
-
Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already of moderate purity.[8][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction. 2. Over-bromination. 3. Formation of isomers. | 1. Optimize reaction time or temperature to ensure full conversion of the starting material. 2. Carefully control the stoichiometry of the brominating agent. Add it portion-wise or as a solution to avoid localized high concentrations.[3] 3. Use a high-efficiency silica gel for chromatography with a shallow eluent gradient to improve separation of isomers.[9] |
| Poor Separation in Column Chromatography | 1. Incorrect solvent system (polarity too high or too low). 2. Co-elution of product with impurities of similar polarity. 3. Product streaking/tailing on the column. | 1. Systematically screen solvent systems using TLC to find the optimal eluent mixture (e.g., varying ratios of ethyl acetate in hexanes).[5] 2. Use a longer chromatography column to increase the stationary phase length and improve resolution. Employ a slow, shallow gradient elution.[9] 3. The compound may be sensitive to the acidic nature of standard silica gel. Use silica gel neutralized with a weak base (e.g., pre-treat with an eluent containing 0.1-1% triethylamine) or consider using a different stationary phase like neutral alumina.[5][9] |
| "Oiling Out" During Recrystallization | 1. The solution is too concentrated or cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High levels of impurities are present, inhibiting crystal lattice formation. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly to room temperature before further cooling in an ice bath.[5][8] 2. Select a different solvent or a solvent pair. A common technique is to dissolve the compound in a minimum of a "good" solvent and slowly add a "poor" anti-solvent until turbidity appears, then clarify with a drop of the good solvent before cooling.[5] 3. Purify the crude material by column chromatography first to remove the bulk of impurities before attempting recrystallization.[9] |
| Low Product Recovery After Purification | 1. Product loss during aqueous extractions. 2. Irreversible adsorption or decomposition on silica gel. 3. Product is partially soluble in the recrystallization solvent even at low temperatures. | 1. During acidic washes, the pyridine nitrogen of the product can be protonated, increasing its aqueous solubility. Minimize contact time or use a weaker acid. A final wash with brine can reduce the solubility of the product in the aqueous phase.[9] 2. Deactivate the silica gel with triethylamine as described above.[9] Avoid prolonged exposure of the compound on the column. 3. Ensure the recrystallization solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
Experimental Workflow & Protocols
Reaction and Byproduct Formation
The diagram below illustrates the primary reaction pathway for the synthesis of this compound and the competing over-bromination side reaction.
Caption: Synthesis of this compound and byproduct formation.
General Purification Workflow
This workflow provides a decision-making framework for purifying the crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying the crude product using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate size chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to pack under gentle pressure, then add another layer of sand on top.[8]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure to begin elution. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) based on TLC analysis.[9] The less polar dibrominated byproducts will elute first, followed by the desired product, and finally the more polar starting material.
-
Collect and Analyze Fractions: Collect the eluting solvent in fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Select a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[10][12] Perform small-scale tests to find a suitable solvent.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point, ensuring a minimum amount is used.[8][12]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[5][10] If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surface.[5]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove residual solvent.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in the Bromination of 2-Bromo-5-methylpyridin-3-ol
Welcome, researchers and drug development professionals. This technical support center is designed to provide in-depth guidance and troubleshooting for a common yet challenging synthetic transformation: the regioselective bromination of 2-Bromo-5-methylpyridin-3-ol. In pharmaceutical and materials science, the precise installation of functional groups on heterocyclic scaffolds is paramount. Achieving the desired regioselectivity in the bromination of this polysubstituted pyridine is a frequent hurdle. This guide offers a structured, question-and-answer-based approach to navigate the complexities of this reaction, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and problems encountered during the bromination of this compound.
Q1: I performed a bromination on this compound and obtained a mixture of products. What are the likely isomers, and why is the reaction not selective?
A1: The bromination of this compound is an electrophilic aromatic substitution (EAS) reaction on an already substituted pyridine ring. The regiochemical outcome is determined by the combined directing effects of the three existing substituents: the hydroxyl (-OH), the bromo (-Br), and the methyl (-CH₃) groups.
-
-OH Group (at C3): This is a strongly activating, ortho, para-directing group. It will strongly favor substitution at the C4 and C6 positions.
-
-Br Group (at C2): Halogens are deactivating but ortho, para-directing. It will direct towards the C4 and C6 positions.
-
-CH₃ Group (at C5): This is a weakly activating, ortho, para-directing group. It will direct towards the C4 and C6 positions.
Given that all three substituents direct the incoming electrophile (bromine) to the C4 and C6 positions, you are likely observing a mixture of 2,4-dibromo-5-methylpyridin-3-ol and 2,6-dibromo-5-methylpyridin-3-ol . The lack of selectivity arises from the competing directing effects towards these two positions.
Q2: Which isomer, the C4-bromo or C6-bromo product, is expected to be the major product and why?
A2: Predicting the major isomer requires considering both electronic and steric effects.
-
Electronic Effects: The hydroxyl group is the most powerful activating group on the ring. Its ortho positions (C4 and C2) and para position (C6) are all electronically activated. Since C2 is already substituted, the primary competition is between C4 and C6.
-
Steric Effects: The C6 position is sterically less hindered than the C4 position, which is flanked by the hydroxyl group at C3 and the methyl group at C5. The C2-bromo group also contributes to steric crowding around the C4 position.
Therefore, while both positions are electronically activated, bromination at the C6 position is generally favored due to reduced steric hindrance, leading to 2,6-dibromo-5-methylpyridin-3-ol as the expected major product under kinetically controlled conditions.
Q3: My reaction yield is very low, or the starting material is not consumed. What are the possible causes?
A3: Low conversion can be attributed to several factors:
-
Insufficiently reactive brominating agent: While the hydroxypyridine ring is activated, the pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring compared to a corresponding phenol.[1] A mild brominating agent may not be electrophilic enough.
-
Reaction temperature is too low: Electrophilic aromatic substitutions often require a certain activation energy. If the temperature is too low, the reaction rate may be negligible.[2]
-
Protonation of the pyridine nitrogen: In acidic conditions, the pyridine nitrogen can be protonated, which further deactivates the ring towards electrophilic attack.
Q4: I am observing the formation of a dark-colored, intractable tar. What is causing this?
A4: Tar formation is often a result of over-bromination or oxidative side reactions. Phenolic compounds are susceptible to oxidation, and harsh brominating conditions (e.g., excess neat bromine) can lead to the formation of polymeric byproducts. The use of a milder brominating agent and controlled stoichiometry is crucial to minimize this.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Poor Regioselectivity (C4/C6 Mixture)
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly. | At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lowest activation energy. Bromination at the less sterically hindered C6 position often has a lower activation barrier.[2] |
| Highly Reactive Brominating Agent | Switch from elemental bromine (Br₂) to a bulkier or less reactive brominating agent such as N-Bromosuccinimide (NBS). | NBS provides a slow, controlled release of electrophilic bromine, which can enhance selectivity.[3] Bulkier reagents may show a greater preference for the less sterically crowded C6 position. |
| Solvent Effects | Screen different solvents. Non-polar solvents like CCl₄ or CH₂Cl₂ may favor different selectivities compared to polar solvents like acetic acid or acetonitrile. | The polarity of the solvent can influence the nature of the brominating species and the stability of the reaction intermediates, thereby affecting the regiochemical outcome.[4][5] |
Issue 2: Low or No Conversion
| Potential Cause | Recommended Solution | Scientific Rationale |
| Deactivation by Acid | Perform the reaction in a non-acidic solvent or with the addition of a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge any generated HBr. | Preventing the protonation of the pyridine nitrogen maintains the nucleophilicity of the ring, facilitating electrophilic attack. |
| Insufficient Activation of Brominating Agent | If using NBS, consider the addition of a catalytic amount of a weak acid (e.g., acetic acid) or silica gel. | These can help to polarize the N-Br bond of NBS, increasing its electrophilicity without strongly protonating the pyridine ring. |
| Precipitation of Starting Material | Ensure complete dissolution of the starting material before adding the brominating agent. Use a co-solvent if necessary. | A heterogeneous reaction mixture will have a reduced reaction rate. |
Issue 3: Formation of Multiple Bromination Products or Tar
| Potential Cause | Recommended Solution | Scientific Rationale |
| Excess Brominating Agent | Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents). Add the brominating agent slowly and portion-wise. | The hydroxypyridine ring is activated and can undergo further bromination if an excess of the electrophile is present. |
| Harsh Reaction Conditions | Avoid high temperatures and the use of strong Lewis acids unless absolutely necessary. | These conditions can promote over-reaction and decomposition of the starting material and products. |
| Oxidation of the Phenolic Moiety | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | Phenols are susceptible to oxidation, which can be exacerbated by the presence of a brominating agent. |
Part 3: Mechanistic Considerations & Visual Guides
Understanding the underlying mechanism is key to rational troubleshooting. The bromination proceeds via a standard electrophilic aromatic substitution pathway.
The regioselectivity is determined by the relative rates of attack at the C4 and C6 positions (k_C4 vs. k_C6), which are influenced by the stability of the respective sigma complex intermediates and steric factors.
Part 4: Optimized Experimental Protocols
The following protocols are designed as starting points for achieving improved regioselectivity. It is crucial to monitor the reaction progress by TLC or LC-MS to avoid over-bromination.
Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)
This method is recommended for achieving higher C6 selectivity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Add recrystallized NBS (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature over 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the C4 and C6 isomers.
Protocol 2: Bromination using Bromine in a Non-polar Solvent
This is a more classical approach but requires careful control to maintain selectivity.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous
-
Other reagents as listed in Protocol 1
Procedure:
-
Dissolution and Cooling: In a flame-dried round-bottom flask equipped with a dropping funnel, dissolve this compound (1.0 equiv) in anhydrous CCl₄ or DCM. Cool the solution to 0 °C.
-
Preparation of Bromine Solution: Prepare a dilute solution of bromine (1.0 equiv) in the same solvent.
-
Slow Addition: Add the bromine solution dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction and Work-up: Follow steps 4-8 as described in Protocol 1.
Part 5: Data Interpretation
Characterization of Regioisomers:
The two primary products, 2,4-dibromo-5-methylpyridin-3-ol and 2,6-dibromo-5-methylpyridin-3-ol, can be distinguished using ¹H NMR spectroscopy.
| Compound | Expected ¹H NMR Signals |
| 2,4-Dibromo-5-methylpyridin-3-ol | A single aromatic proton signal (singlet) for the proton at C6. |
| 2,6-Dibromo-5-methylpyridin-3-ol | A single aromatic proton signal (singlet) for the proton at C4. |
The chemical shift of the remaining aromatic proton will be influenced by its electronic environment. Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the structures.
This guide provides a comprehensive framework for addressing the challenges associated with the regioselective bromination of this compound. By understanding the interplay of electronic and steric effects and by systematically optimizing reaction conditions, researchers can achieve greater control over this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An analysis of electrophilic aromatic substitution: a “complex approach” [ouci.dntb.gov.ua]
- 5. 2-amino-5-bromo-3-methylpyridine research paper | Sigma-Aldrich [sigmaaldrich.com]
Stability issues and degradation pathways of 2-Bromo-5-methylpyridin-3-ol
Welcome to the technical support guide for 2-Bromo-5-methylpyridin-3-ol (CAS No. 1003711-30-5). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and potential degradation pathways of this versatile building block. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related compounds and fundamental chemical principles to offer field-proven insights and troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For maximum shelf life, storage at 2-8°C, protected from light and moisture, is recommended. For solutions, especially in protic solvents, storage at -20°C or -80°C can significantly slow degradation, though freeze-thaw cycles should be minimized.[2]
Q2: My solid sample of this compound has developed a yellowish or brownish tint. Is it still usable?
A2: A change in color from off-white to yellow or brown is a common indicator of degradation. This is likely due to oxidation of the hydroxypyridine ring, which is electron-rich and susceptible to air oxidation, or slow polymerization. While the material may not be completely degraded, its purity is compromised. We strongly recommend re-analyzing the purity via HPLC or LC-MS (see Protocol 1) before use in any sensitive downstream application.
Q3: In which solvents is this compound most stable?
A3: Aprotic solvents such as Dioxane, THF, or Toluene are generally preferred for reactions and short-term storage in solution. Protic solvents, especially polar ones like methanol or water, can participate in or accelerate degradation pathways, including potential debromination or shifts in tautomeric equilibrium. The equilibrium between the -ol and the keto (pyridone) tautomer is known to be highly solvent-dependent.[3]
Q4: Is this compound sensitive to light or air?
A4: Yes. Like many phenolic and heterocyclic compounds, it is susceptible to both photo-oxidation and air oxidation. The hydroxypyridine moiety can be oxidized, leading to colored impurities. The C-Br bond can also be susceptible to photolytic cleavage under UV irradiation. Therefore, it is critical to store the compound in an amber vial and consider blanketing with an inert gas like argon or nitrogen for long-term storage.
Section 2: Understanding the Chemistry of Degradation
The stability of this compound is governed by its key functional groups: the hydroxypyridine ring and the bromo substituent. Understanding their individual and combined reactivity is key to predicting and preventing degradation.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical, yet often overlooked, aspect of hydroxypyridines is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 5-Bromo-5-methyl-1H-pyridin-3(2H)-one.
While the pyridin-3-ol form is generally favored, the equilibrium can be shifted by solvent polarity, pH, and temperature.[3] In polar solvents, the pyridone form may become more populated.[3] This is crucial because the two tautomers exhibit different reactivity profiles, potentially leading to different degradation products.
Key Degradation Pathways
Based on the structure, we can anticipate several primary degradation pathways. These pathways are the most probable sources of impurities that may be observed during your experiments.
-
Oxidation: The electron-rich hydroxypyridine ring is susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and light, leading to the formation of quinone-like structures or ring-opened products. This is a primary cause of color change.
-
Debromination: The carbon-bromine bond can be cleaved under various conditions. This can occur via nucleophilic substitution (e.g., by solvent or basic impurities), reductive debromination (e.g., in the presence of a reducing agent or certain catalysts), or photolysis. The resulting 5-methylpyridin-3-ol is a common process-related impurity.
-
Polymerization: Phenolic compounds can undergo oxidative coupling to form polymeric materials. This is often observed as the formation of insoluble, dark-colored particulates in aged samples.
Below is a diagram illustrating these potential degradation routes.
Section 3: Troubleshooting Guide: Investigating Degradation
This section provides a logical workflow for identifying and addressing stability issues during your research.
Q5: I suspect my sample has degraded. What is the first step to confirm this?
A5: The first and most critical step is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] Compare the chromatogram of your suspect sample against a reference standard or a freshly opened sample. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.
The workflow below outlines the general process for troubleshooting.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Bromo-5-methylpyridin-3-ol in Organic Solvents
Welcome to the technical support center for 2-Bromo-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility challenges with this compound in organic solvents. Our approach is rooted in fundamental physicochemical principles and validated through extensive laboratory experience.
I. Understanding the Molecule: Physicochemical Profile
This compound is a substituted pyridine derivative. Its solubility is governed by the interplay of its key structural features: the polar hydroxyl (-OH) and pyridine nitrogen groups, the relatively non-polar methyl (-CH3) group, and the halogen (Bromo-) substituent. The presence of both hydrogen bond donors (-OH) and acceptors (-OH, N) suggests that protic and aprotic polar solvents are likely to be more effective for dissolution.
While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from structurally similar compounds and general principles of solubility.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on the structure, polar solvents are the most promising candidates. We recommend a systematic approach starting with common laboratory solvents. A good starting point is to test solubility in small quantities of the following solvents, progressing from more polar to less polar:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
Less Polar Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
For many organic molecules, particularly those with poor solubility, Dimethyl Sulfoxide (DMSO) is a powerful and frequently used initial solvent.[1]
Q2: My compound is not dissolving in my chosen solvent at room temperature. What should I do next?
A2: If initial attempts at dissolution at ambient temperature are unsuccessful, several techniques can be employed. Gentle heating and sonication are often effective methods for dissolving stubborn compounds.[1] It is crucial to apply heat cautiously, as excessive or prolonged heat can lead to degradation.[1] We recommend warming the solution gently (e.g., to 40-50°C) and using a sonicator bath to provide mechanical agitation, which can break up solute aggregates and enhance solvent interaction.
Q3: I'm observing precipitation when I dilute my concentrated stock solution into a less polar co-solvent for a reaction. How can I prevent this?
A3: This phenomenon, often termed "crashing out," occurs due to a sharp decrease in the solvent's solvating power for the compound. To mitigate this, add the concentrated stock solution dropwise to the co-solvent with vigorous stirring. This gradual addition helps to maintain a localized environment where the compound can remain in solution as it disperses. If precipitation still occurs, consider preparing a more dilute initial stock solution or exploring a co-solvent system where the final mixture has a higher polarity. The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[2][3]
III. Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a structured workflow for systematically addressing solubility challenges with this compound.
Workflow for Optimizing Solubility
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Initial Solubility Screening
-
Weigh 1-2 mg of this compound into separate small vials.
-
To each vial, add 100 µL of a different test solvent (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, DCM).
-
Vortex each vial for 30 seconds at room temperature.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution with Heat and Sonication
-
Take the vials from Protocol 1 that did not show complete dissolution.
-
Place the vials in a sonicator bath for 5 minutes.
-
If still not dissolved, warm the vials in a water bath or on a heat block to 40-50°C for 10 minutes with intermittent vortexing.
-
Visually inspect for dissolution. Be cautious of solvent evaporation at elevated temperatures.
Protocol 3: Co-Solvent System Evaluation
-
Prepare a concentrated stock solution of this compound in a solvent in which it is most soluble (e.g., 10 mg/mL in DMSO).
-
In a separate vial, place the desired volume of the less polar co-solvent (e.g., DCM or Toluene).
-
While vigorously stirring the co-solvent, add the concentrated stock solution dropwise until the desired final concentration is reached or precipitation is observed.
-
If precipitation occurs, repeat the process with a more dilute stock solution or a different co-solvent ratio.
IV. Data Summary: Solvent Properties
The choice of solvent is critical and should be guided by its physical properties. Below is a table summarizing the properties of recommended solvents.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 |
| Methanol | 5.1 | 32.7 | 65 |
| Ethanol | 4.3 | 24.5 | 78 |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 |
Data compiled from various chemical supplier and literature sources.
V. Advanced Strategies for Persistent Solubility Issues
In cases where the above methods are insufficient, more advanced techniques may be necessary. These approaches often involve chemical modification or specialized formulation strategies.
-
pH Adjustment: For applications involving aqueous-organic mixtures, adjusting the pH can significantly alter the solubility of ionizable compounds. Since this compound has a phenolic hydroxyl group, increasing the pH (making the solution more basic) will deprotonate it, forming a more soluble phenoxide salt. Conversely, the pyridine nitrogen can be protonated in acidic conditions, which may also enhance solubility.
-
Salt Formation: If the compound is intended for use in a formulation, converting it to a salt by reacting it with an acid or base can dramatically improve its solubility in polar solvents.
-
Prodrug Approach: In a drug development context, a prodrug strategy can be employed where a more soluble promoiety is attached to the molecule, which is then cleaved in vivo to release the active compound.[4]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a molecular level to enhance its dissolution rate.[5]
Logical Relationship of Advanced Strategies
Caption: Advanced strategies for enhancing the solubility of challenging compounds.
VI. Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
VII. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds. Benchchem. --INVALID-LINK--
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 955-961. --INVALID-LINK--
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--
-
Patel, P., & Patel, M. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1034-1039. --INVALID-LINK--
-
Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 087–096. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). How to resolve poor solubility of Dichotomine C. Benchchem. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving 2-Bromo-5-methylpyridin-3-ol
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 2-Bromo-5-methylpyridin-3-ol. As researchers and drug development professionals, you are aware that while palladium catalysis is a powerful tool, the inherent properties of certain substrates can lead to unexpected hurdles. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.
The Unique Challenges of this compound
This compound is a valuable building block, but its structure presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The primary issues stem from the presence of both a pyridine nitrogen and a hydroxyl group in close proximity to the reaction center.
-
Catalyst Inhibition and Chelation: The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate ligand, chelating to the palladium catalyst. This can form a stable complex that may be catalytically inactive or have reduced activity, effectively "poisoning" the catalyst.[1]
-
Substrate Acidity: The hydroxyl group is acidic, with the pKa of the parent 3-hydroxypyridine being around 8.75.[2][3] This requires careful selection of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions or deprotonation that leads to catalyst inhibition.
-
"The 2-Pyridyl Problem": 2-substituted pyridines are notoriously challenging substrates in cross-coupling reactions due to the coordinating effect of the nitrogen atom, which can interfere with the catalytic cycle.[4]
This guide will provide structured troubleshooting advice to address these and other common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
General Issues
Q1: My reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) is not proceeding at all. What are the first things I should check?
A1: When a reaction fails to initiate, a systematic check of the fundamentals is crucial before moving on to more complex parameter optimization.
Troubleshooting Workflow:
Caption: Initial checks for a failed reaction.
-
Reagent and Solvent Quality: Ensure all solvents are anhydrous and have been properly degassed to remove oxygen. Oxygen can oxidize the Pd(0) active catalyst and lead to homocoupling of boronic acids in Suzuki reactions.
-
Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Catalyst and Ligand Integrity: Is your palladium source and ligand old or improperly stored? Palladium(II) precursors require in situ reduction to Pd(0), and the efficiency of this can be variable. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst which are often more reliable.[5]
-
Temperature: Verify that your heating apparatus is calibrated and the reaction is reaching the target temperature. Some cross-coupling reactions have a significant activation energy barrier.
Suzuki-Miyaura Coupling
Q2: I am seeing very low yield in my Suzuki coupling of this compound with an arylboronic acid. What is the likely cause and how can I improve it?
A2: Low yields with this substrate are often due to catalyst inhibition or suboptimal base and ligand choice. The hydroxyl group's acidity and its ability to chelate with the pyridine nitrogen are key factors.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition: The 3-hydroxyl group and the pyridine nitrogen can form a stable 5-membered ring chelate with the palladium center, inhibiting catalytic activity.
-
Solution 1: Ligand Screening: Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[6] These ligands are designed to promote the crucial oxidative addition and reductive elimination steps, which can be slowed by coordinating substrates.
-
Solution 2: Protecting Group: As a last resort, consider protecting the hydroxyl group as a methyl ether or a silyl ether. This eliminates the potential for chelation. However, this adds extra steps to your synthesis.
-
-
Inappropriate Base Selection: A base that is too weak will not efficiently generate the boronate species required for transmetalation.[7] A base that is too strong might lead to decomposition or favor catalyst inhibition.
-
Solution: Base Screening: Milder inorganic bases are often preferred for substrates with acidic protons. Potassium phosphate (K₃PO₄) is an excellent starting point. Other options to screen include cesium carbonate (Cs₂CO₃) and potassium fluoride (KF).[5]
-
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly with electron-rich or heteroaryl boronic acids.[5]
-
Solution: Use anhydrous conditions and a milder base like K₃PO₄. Running the reaction at a slightly lower temperature for a longer time may also help.
-
Recommended Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 precatalyst (e.g., XPhos Pd G3) | Pd(0) source or a highly active, air-stable precatalyst. |
| Ligand | XPhos, SPhos, or RuPhos (1.5-2:1 L:Pd ratio) | Bulky, electron-rich ligands to overcome catalyst inhibition.[6] |
| Base | K₃PO₄ (2-3 equivalents) | Mildly basic, effective for activating boronic acids with sensitive substrates.[5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Aprotic polar solvents are generally effective. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | A good starting range for many Suzuki couplings. |
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is giving me a complex mixture of byproducts. What's going on?
A3: Byproduct formation in this context can arise from competitive reactions involving the hydroxyl group or from catalyst deactivation pathways.
Troubleshooting Strategy:
Caption: Troubleshooting byproducts in Buchwald-Hartwig amination.
-
N- vs. O-Arylation: While C-N bond formation is the goal, under certain conditions, the hydroxyl group could potentially compete as a nucleophile, leading to O-arylation byproducts. This is less common in Buchwald-Hartwig than in Ullmann-type couplings but is a possibility to consider.
-
Catalyst Deactivation/Poor Reductive Elimination: The coordinating nature of the substrate can hinder the final reductive elimination step, leading to decomposition pathways.
-
Solution: Employ specialized ligands developed for challenging aminations. BrettPhos and RuPhos are excellent choices as they are known to accelerate reductive elimination.[10] Using a palladacycle precatalyst based on these ligands is highly recommended for reproducibility.
-
-
Base-Induced Degradation: Strong bases at high temperatures can sometimes lead to degradation of sensitive heterocyclic substrates.
-
Solution: Screen different bases. While strong bases like NaOt-Bu are standard, for this substrate, a slightly weaker base like Cs₂CO₃ or K₃PO₄ might offer a better balance, especially if byproduct formation is significant.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Pd Source | BrettPhos Pd G3 or RuPhos Pd G3 (1-2 mol%) | State-of-the-art precatalysts for challenging aminations.[10] |
| Ligand | BrettPhos or RuPhos (included in precatalyst) | Promotes efficient coupling of coordinating heterocycles. |
| Base | NaOt-Bu or LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases to favor N-arylation.[9] |
| Solvent | Toluene or 1,4-Dioxane | Common, effective solvents for this reaction. |
| Temperature | 80-110 °C | A typical temperature range for these couplings. |
Sonogashira Coupling
Q4: I am attempting a Sonogashira coupling with a terminal alkyne, but I'm only getting homocoupling of the alkyne (Glaser coupling) and recovery of my starting material. How can I promote the desired cross-coupling?
A4: The dominance of Glaser homocoupling indicates that the copper-acetylide is forming but the palladium catalytic cycle is stalled, likely at the oxidative addition step due to the challenging nature of the 2-bromopyridine substrate.
Key Optimization Points:
-
Palladium Catalyst and Ligand: The standard Pd(PPh₃)₄ may not be active enough.
-
Solution: Use a more active catalyst system. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (like cataCXium® A or XPhos) can be effective. Alternatively, a copper-free Sonogashira protocol might be beneficial to avoid the Glaser side reaction, although these often require more specialized ligands and conditions.[11][12]
-
-
Copper Source: While essential for the traditional Sonogashira, the amount of copper(I) iodide (CuI) can be critical.
-
Solution: Ensure you are using a catalytic amount of CuI (typically 1-5 mol%). Too much copper can accelerate the undesired homocoupling. Make sure the CuI is of good quality.
-
-
Base and Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, serving both as a base and a solvent.
-
Solution: Ensure the amine is anhydrous and degassed. In some cases, using a stronger, non-coordinating base in a solvent like DMF can be effective, though this requires careful optimization.[13]
-
Recommended Starting Conditions for Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-3 mol%) | Common and effective palladium precursors. |
| Ligand | PPh₃ or XPhos (2-6 mol%) | PPh₃ is standard; XPhos may improve results with this substrate. |
| Copper Source | CuI (2-5 mol%) | The essential co-catalyst for the Sonogashira reaction.[11] |
| Base/Solvent | Et₃N or DIPEA | Acts as both the base and often as a co-solvent. |
| Co-Solvent | THF or DMF | Can improve solubility and reaction rates. |
| Temperature | Room Temperature to 80 °C | Start at a lower temperature to minimize side reactions. |
General Experimental Protocol (Suzuki-Miyaura Example)
Note: This is a generalized procedure and should be optimized for your specific coupling partners. All operations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Bromo-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 2-Bromo-5-methylpyridin-3-ol. This resource is designed to provide in-depth guidance, troubleshooting advice, and detailed protocols to assist you in scaling up the production of this valuable chemical intermediate. As your Senior Application Scientist, I will walk you through the critical aspects of this synthesis, drawing on established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary questions and issues that may arise during the synthesis of this compound and related compounds.
Q1: What is the most viable synthetic strategy for the large-scale production of this compound?
A1: The most promising and scalable approach involves a two-step process: first, the synthesis of the key intermediate, 5-methylpyridin-3-ol, followed by its selective bromination at the 2-position. This strategy allows for better control over regioselectivity compared to attempting to introduce the hydroxyl and methyl groups onto a pre-brominated pyridine ring.
Q2: What are the main challenges in the bromination of substituted pyridinols?
A2: The primary challenges are controlling regioselectivity and preventing over-bromination. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, often necessitating harsh reaction conditions which can lead to a mixture of isomers.[1] However, the presence of an activating hydroxyl group can facilitate the reaction, but also increases the risk of multiple brominations.
Q3: Are there any specific safety precautions I should be aware of?
A3: Absolutely. This synthesis involves handling bromine, which is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[2] All manipulations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[3] It is also crucial to have a quenching agent, such as sodium thiosulfate, readily available to neutralize any spills.
Detailed Synthetic Protocols and Troubleshooting
Here, we provide a step-by-step guide to the synthesis, along with troubleshooting for common problems you may encounter.
Part 1: Synthesis of the Key Intermediate: 5-Methylpyridin-3-ol
A reliable method for synthesizing 5-methylpyridin-3-ol is through the diazotization of 3-amino-5-methylpyridine.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Amine: Slowly add 3-amino-5-methylpyridine to the cooled acid solution while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
Hydrolysis: After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C to facilitate the hydrolysis of the diazonium salt. Nitrogen gas will be evolved during this step.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize it with a suitable base, such as sodium carbonate, until the pH is approximately 7-8. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure to yield crude 5-methylpyridin-3-ol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Troubleshooting for Part 1:
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of 5-Methylpyridin-3-ol | Incomplete diazotization. | Ensure the temperature is strictly maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Do not allow the temperature to rise above 5 °C during diazotization. Proceed to the hydrolysis step promptly after the diazotization is complete. | |
| Incomplete hydrolysis. | Ensure the reaction mixture is heated to the recommended temperature for a sufficient amount of time to allow for complete nitrogen evolution. | |
| Formation of Tar-like Byproducts | Side reactions of the diazonium salt. | Maintain a low temperature during diazotization and ensure efficient stirring. The rate of heating during hydrolysis should be controlled. |
| Difficulty in Product Extraction | Emulsion formation during work-up. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Part 2: Selective Bromination of 5-Methylpyridin-3-ol to this compound
The selective bromination at the 2-position is guided by the directing effects of the hydroxyl and methyl groups. The hydroxyl group at the 3-position is a strong ortho, para-director, activating the 2, 4, and 6 positions. The methyl group at the 5-position is also an ortho, para-director, activating the 4, 6, and 2 positions. The confluence of these directing effects makes the 2-position a highly favorable site for electrophilic substitution.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-methylpyridin-3-ol in a suitable solvent. A common choice is an aqueous solution of sodium hydroxide, which forms the more reactive pyridinolate salt.[2]
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine, either neat or as a solution in a suitable solvent, to the cooled reaction mixture. The temperature should be carefully maintained below 10 °C during the addition.
-
Reaction: After the addition of bromine is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate until the characteristic bromine color disappears.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 7 with a suitable acid, such as hydrochloric acid. The product may precipitate out of the solution. If not, extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Troubleshooting for Part 2:
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase the reaction time or slightly increase the temperature after the initial addition of bromine. |
| Loss of product during work-up. | Ensure the pH is carefully adjusted during neutralization to maximize product precipitation or extraction. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | Strictly maintain a low temperature during the bromine addition and the subsequent reaction period. |
| Incorrect stoichiometry of bromine. | Use a precise amount of bromine. An excess of bromine will lead to di-brominated products. | |
| Formation of Di-brominated Byproducts | Excess bromine used. | Carefully control the stoichiometry of bromine. Consider using a milder brominating agent like N-bromosuccinimide (NBS). |
| Reaction temperature is too high. | Maintain a low reaction temperature. | |
| Difficult Purification | Presence of closely related isomers. | Optimize the reaction conditions to improve regioselectivity. Employ a high-resolution purification technique, such as preparative HPLC, if necessary. |
Visualizing the Synthesis and Troubleshooting
To aid in understanding the process flow and decision-making during troubleshooting, the following diagrams are provided.
References
Technical Support Center: Safe Handling and Storage of 2-Bromo-5-methylpyridin-3-ol
This guide provides comprehensive safety procedures, troubleshooting, and frequently asked questions for the handling and storage of 2-Bromo-5-methylpyridin-3-ol (CAS No. 1003711-30-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
At-a-Glance: Core Hazard & Property Data
Before handling this compound, it is crucial to be familiar with its fundamental properties and associated hazards. While specific toxicity data for this compound is limited, its structure as a halogenated pyridinol suggests that precautions similar to those for related compounds, such as 2-Bromo-5-methylpyridine, should be strictly followed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1][2] |
| Molecular Weight | ~188.02 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Purity | Typically ≥95% | [2] |
| Melting Point | 40 - 45 °C / 104 - 113 °F (for 2-Bromo-5-methylpyridine) | [3] |
Table 2: Inferred GHS Hazard Classification Classification is inferred from the structurally similar compound 2-Bromo-5-methylpyridine (CAS 3510-66-5).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[5] |
Core Safety Protocols & Best Practices
Adherence to the following engineering and personal protection protocols is mandatory to minimize exposure risk.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory environment.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of any dust or potential vapors, which may cause respiratory irritation.[3][4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood.[6][7] This helps dilute any fugitive emissions.
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the vicinity of the workstation.[4][5]
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is based on the compound's known and inferred hazards.
-
Hand Protection: Wear nitrile or neoprene gloves.[6] Latex gloves are not recommended as they offer inferior protection against many pyridine-based compounds.[6] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.[8]
-
Eye and Face Protection: Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron.[5] Safety shoes are also recommended.[4]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor/particulate filter is necessary.[3][4]
Hygiene Practices: Preventing Cross-Contamination
Strict hygiene is a self-validating system to prevent accidental ingestion or spread of the chemical outside the lab.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4][5]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[3][4][5]
-
Contaminated clothing should be removed immediately and laundered before reuse.[3][5]
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments, framed in a question-and-answer format.
Q1: My solid this compound appears as a light-yellow powder. Is this normal or a sign of degradation? A: Yes, a light-yellow appearance is considered normal for the analogous compound 2-Bromo-5-methylpyridine and is not typically a cause for concern.[3] However, you should be vigilant for any significant color change, such as darkening to brown or black, or a change in texture, which could indicate decomposition or contamination. If this occurs, it is best to dispose of the material according to your institution's hazardous waste guidelines.
Q2: What are the primary symptoms of accidental exposure I should be aware of? A: Based on the hazard profile of similar chemicals, you should watch for the following signs:
-
Skin Contact: Redness, itching, or irritation.[5]
-
Eye Contact: Serious irritation, redness, watering, and pain.[5]
-
Inhalation: Irritation of the respiratory tract, coughing, or shortness of breath.[5] If you experience any of these symptoms, follow the first-aid procedures in Section 5 and seek immediate medical attention.[3]
Q3: What materials should I avoid storing this compound with? A: This compound must be stored away from strong oxidizing agents.[3][4] Mixing with strong oxidizers can lead to a vigorous, potentially dangerous reaction. Additionally, as a general rule for halogenated compounds, it should be segregated from strong acids, bases, and reactive metals.[9][10]
Q4: How should I dispose of waste containing this compound? A: Waste should be collected in a designated, properly labeled hazardous waste container. Halogenated organic waste should typically be kept separate from non-halogenated solvent waste.[9][11] Follow all local, state, and federal regulations for chemical waste disposal.[3][5] Never dispose of this chemical down the drain.[8]
Q5: Can I heat this compound? What are the thermal stability concerns? A: While specific decomposition data is not readily available, heating pyridine derivatives can generate toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr). Any reaction or purification involving heating must be performed in a well-ventilated fume hood with appropriate temperature control and monitoring. The flash point of the similar compound 2-Bromo-5-methylpyridine is 103 °C (217.4 °F), indicating it is a combustible solid.[3] Keep it away from open flames and ignition sources.[12][13]
Detailed Storage & Handling Protocols
Step-by-Step Handling Workflow
-
Preparation: Verify that the fume hood is operational. Clear the workspace of all unnecessary items. Assemble all required equipment and reagents.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Aliquot Material: If working with a solid, briefly remove the container from storage. Open the container inside the fume hood. Use a clean spatula to weigh the desired amount into a tared, sealed container to minimize the generation of dust.
-
Seal and Store: Tightly close the main container immediately after use to prevent moisture absorption and contamination.[4][6] Return it to its designated storage location.
-
Dissolution/Reaction: Perform all subsequent steps (e.g., adding solvents, transferring to a reaction vessel) within the fume hood.
-
Decontamination: After the procedure, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.
-
Doff PPE & Wash: Remove gloves and other PPE correctly. Wash hands thoroughly.
Recommended Storage Procedures
Proper storage is essential for maintaining the compound's purity and for laboratory safety.
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale & In-Text Citation |
| Temperature | Store in a cool, dry place.[3][4] | Prevents potential thermal degradation and moisture uptake. For long-term stability, storage at 2-8°C may be advisable, similar to other sensitive reagents.[14] |
| Atmosphere | Keep container tightly closed.[3][4] | Protects from atmospheric moisture and oxygen, which can degrade pyridine derivatives over time.[6] |
| Light | Store away from direct sunlight. | Many organic compounds, especially those with aromatic rings, are sensitive to light and can decompose upon prolonged exposure. |
| Location | Store in a designated, locked cabinet for toxic or hazardous chemicals.[15][16] | Ensures the compound is secure and segregated from incompatible materials.[15] |
| Incompatibilities | Segregate from strong oxidizing agents.[3][4] | Prevents hazardous reactions. Also keep away from strong acids and bases.[10] |
Emergency Response Protocols
Accidents can happen despite the best precautions. Knowing the correct response is critical.
Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Workflow for chemical spill response.
First-Aid Measures for Exposure
In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) or this guide to the attending physician.[4]
-
Inhalation: Immediately move the affected person to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation persists, get medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[17]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[3][5] Call a poison control center or physician immediately.[3][5]
References
- 1. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. media.laballey.com [media.laballey.com]
- 14. 2-Bromo-5-fluoro-3-methylpyridine 97 38186-85-5 [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. towson.edu [towson.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Synthetic Strategies for 2-Bromo-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctionalized core, featuring a nucleophilic hydroxyl group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, makes it a valuable scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, providing a versatile platform for the generation of compound libraries in the pursuit of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances of each approach. As no direct, established synthesis for this specific molecule is widely reported, this analysis is based on established transformations on analogous pyridine systems.
Strategic Approaches to the Synthesis of this compound
The synthesis of this target molecule can be approached from several retrosynthetic perspectives. This guide will compare three primary strategies, each with its own set of advantages and challenges:
-
Route 1: Functionalization of a 5-Methylpyridine Precursor. This approach begins with a readily available 5-methylpyridine derivative, followed by the sequential introduction of the hydroxyl and bromo functionalities.
-
Route 2: Functionalization of a Pyridin-3-ol Precursor. This strategy commences with a pyridin-3-ol scaffold, to which the methyl and bromo groups are subsequently added.
-
Route 3: De Novo Ring Construction. This method involves the cyclization of acyclic precursors to construct the fully substituted pyridine ring in a convergent manner.
A detailed examination of each route is presented below, including proposed reaction schemes, step-by-step protocols, and a discussion of the underlying chemical principles.
Route 1: Functionalization of a 5-Methylpyridine Precursor
This strategy leverages the commercial availability of various 5-methylpyridine derivatives. A particularly attractive starting material is 2-amino-5-methylpyridine, which allows for the conversion of the amino group to either a hydroxyl or a bromo group via well-established diazotization reactions.
Scheme 1: Proposed Synthesis from 2-Amino-5-methylpyridine
2-Bromo-5-methylpyridin-3-ol vs. other brominated pyridinols in chemical reactions
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-5-methylpyridin-3-ol and Other Brominated Pyridinols in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical intermediate is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Substituted pyridinols, particularly brominated isomers, are a cornerstone of heterocyclic chemistry, serving as versatile building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of bromo, hydroxyl, and other functional groups on the pyridine scaffold dramatically alters the molecule's electronic properties and, consequently, its reactivity in key synthetic transformations.
This guide provides a comprehensive comparison of this compound against other structurally significant brominated pyridinols. We will delve into the nuanced interplay of electronic and steric effects that govern their behavior in widely-used palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform your synthetic design.
Structural and Electronic Properties: A Comparative Overview
The reactivity of a brominated pyridinol is fundamentally dictated by the electronic environment of the carbon-bromine (C-Br) bond and the overall electron density of the pyridine ring. The substituents—hydroxyl (-OH), bromo (-Br), and methyl (-CH₃)—each exert distinct electronic influences.
-
This compound : This molecule features an electron-donating methyl group (+I effect, hyperconjugation) and an electron-donating hydroxyl group (+M > -I effect).[1][2] These groups collectively increase the electron density of the pyridine ring, which can influence the rates of catalytic cycle steps in cross-coupling reactions.
-
2-Bromo-3-hydroxypyridine : As the parent compound to our primary subject, it lacks the methyl group's electron-donating contribution. Its reactivity serves as a crucial baseline for comparison. The proximity of the hydroxyl and bromo groups allows for potential intramolecular interactions or steric effects.[3][4]
-
4-Bromo-3-hydroxypyridine : In this isomer, the bromine atom is positioned meta to the nitrogen and para to the hydroxyl group. This alters the electronic influence on the C-Br bond compared to the 2-bromo isomers, directly impacting its susceptibility to oxidative addition.[5]
-
2-Bromo-5-hydroxypyridine : Here, the hydroxyl group is para to the bromine atom. This positioning maximizes the resonance-based electron-donating effect of the -OH group on the C-Br bond, potentially making this isomer less reactive in reactions where C-Br bond cleavage is the rate-determining step.[6][7][8][9]
The following diagram illustrates the primary electronic effects of the hydroxyl and methyl substituents on the pyridine ring.
Caption: Electronic effects of substituents on the pyridine ring.
Table 1: Comparison of Structural and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | 13472-60-1 | C₆H₆BrNO | 188.02 | Electron-donating -CH₃ at C5. |
| 2-Bromo-3-hydroxypyridine | 6602-32-0 | C₅H₄BrNO | 174.00 | Parent structure; no C5 substituent.[3] |
| 4-Bromo-3-hydroxypyridine | 161417-28-3 | C₅H₄BrNO | 174.00 | Bromine at C4, meta to nitrogen.[5] |
| 2-Bromo-5-hydroxypyridine | 55717-45-8 | C₅H₄BrNO | 174.00 | Hydroxyl group at C5, para to bromine.[6][7] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds, forming the backbone of many complex molecules. The performance of brominated pyridinols in these reactions is a direct consequence of their electronic structures.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis.[10][11] The reaction's efficiency is highly dependent on the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Analysis:
-
This compound vs. 2-Bromo-3-hydroxypyridine : The electron-donating methyl group in this compound increases the electron density at the C2 position. This can slightly retard the initial oxidative addition step, which is favored by more electrophilic carbon centers. However, this increased electron density may facilitate the final reductive elimination step.
-
Effect of Bromine Position (2-Bromo vs. 4-Bromo) : The C-Br bond at the C4 position (in 4-Bromo-3-hydroxypyridine) is generally less activated towards oxidative addition than the C2 position. The C2 position is alpha to the electron-withdrawing pyridine nitrogen, making the carbon more electrophilic and susceptible to attack by the Pd(0) catalyst.
-
Effect of Hydroxyl Position (C3 vs. C5) : When the hydroxyl group is at C5 (para to the bromine), its powerful +M (mesomeric) effect donates electron density directly to the C2 carbon via resonance. This increased electron density at the reaction center can make the C-Br bond of 2-Bromo-5-hydroxypyridine less reactive towards oxidative addition compared to 2-Bromo-3-hydroxypyridine, where the -OH is ortho and its resonance effect does not directly target the C2 carbon.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyridinols
This protocol is a representative example based on established methodologies for pyridine derivatives.[12]
-
Reaction Setup : To a dry Schlenk flask under a nitrogen atmosphere, add the bromopyridinol (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, approx. 0.1 M concentration relative to the bromopyridinol).
-
Reaction : Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 2: Comparative Yields in Suzuki-Miyaura Reactions
| Bromopyridinol Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine* | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85% | [12] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | ~90% | [13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 70-85% | [14] |
*Note: Data for this compound was not specifically available. Data for the structurally similar 5-Bromo-2-methylpyridin-3-amine is presented to provide a reasonable estimate of reactivity. Yields are highly dependent on the specific coupling partner and reaction conditions.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] The reaction is widely used in the pharmaceutical industry, where the aryl amine moiety is a common pharmacophore.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Reactivity Analysis:
The same electronic principles that govern the Suzuki-Miyaura reaction apply here. The oxidative addition of the bromopyridinol to the palladium catalyst is a key step.
-
This compound : The electron-rich nature of this substrate, due to both the methyl and hydroxyl groups, may lead to a slower rate of oxidative addition compared to less substituted or electron-poor bromopyridines.
-
Substrate Scope : 2-Bromopyridines are well-established, effective substrates for the Buchwald-Hartwig amination.[17][18] The reaction tolerates a wide variety of primary and secondary amines.
-
Role of the Hydroxyl Group : The acidic proton of the -OH group necessitates the use of a sufficient amount of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate both the amine coupling partner and the pyridinol substrate, preventing catalyst inhibition and side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines
This protocol is a representative example based on established methodologies.[17][18]
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried sealed tube with the 2-bromopyridine substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Reagent Addition : Add the amine (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench with water.
-
Extraction : Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Remove the solvent in vacuo and purify the crude product by column chromatography to afford the desired N-aryl pyridine derivative.
Synthesis of Starting Materials
The accessibility of the starting bromopyridinols is a practical consideration for any research program.
-
Synthesis of 2-Bromo-3-hydroxypyridine : A common method involves the direct bromination of 3-hydroxypyridine. In a typical procedure, 3-hydroxypyridine is dissolved in an aqueous sodium hydroxide solution, which is then added dropwise to a cooled solution of bromine in aqueous NaOH, maintaining a low temperature. Acidification to pH 7 and recrystallization yields the product.[19]
-
Synthesis of 4-Bromo-3-hydroxypyridine : This isomer can be synthesized from 4-bromo-3-pyridinyl diethylcarbamate by refluxing with sodium methoxide in methanol. Following removal of the solvent, the pH is adjusted to 9, and the product is extracted and purified.[20]
Conclusion and Strategic Application
The choice between this compound and other brominated pyridinols is a strategic decision guided by the principles of physical organic chemistry.
-
This compound is an electron-rich substrate. While this may slightly decrease its reactivity in the initial oxidative addition step of cross-coupling reactions compared to its non-methylated counterpart, it remains a highly viable and useful building block. Its primary value lies in introducing a methyl group, which can be crucial for modulating lipophilicity, metabolic stability, and target binding in drug discovery projects.
-
For reactions where maximum reactivity is desired, 2-Bromo-3-hydroxypyridine or other isomers lacking strong electron-donating groups para to the bromine may be preferred.
-
The positional isomers, such as 4-Bromo-3-hydroxypyridine , offer alternative connectivity for scaffold hopping and exploring different regions of chemical space.
Ultimately, understanding the subtle yet significant differences in electronic properties allows the synthetic chemist to select the optimal building block, tailor reaction conditions, and efficiently construct complex molecular targets. This guide serves as a foundational resource for making those informed decisions in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-3-hydroxypyridine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Bromo-3-hydroxypyridine | 161417-28-3 | FB19122 [biosynth.com]
- 6. 2-Bromo-5-hydroxypyridine | 55717-45-8 [chemicalbook.com]
- 7. 2-Bromo-5-hydroxypyridine CAS#: 55717-45-8 [m.chemicalbook.com]
- 8. 2-Bromo-5-hydroxypyridine [chembk.com]
- 9. 2-Bromo-5-hydroxypyridine | 55717-45-8 [sigmaaldrich.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 20. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Validating the Structure of 2-Bromo-5-methylpyridin-3-ol Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity and regulatory compliance.[1][2] For novel heterocyclic compounds such as 2-Bromo-5-methylpyridin-3-ol, seemingly minor ambiguities in substituent placement can lead to vastly different pharmacological and toxicological profiles. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a preliminary glimpse into the chemical environment of protons and carbons, it often falls short in resolving the intricate connectivity of complex molecules, leading to potential misinterpretations.[3][4] This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques as the gold standard for the unambiguous structural elucidation of this compound.[5][6]
The Challenge of Isomerism in Substituted Pyridines
The synthesis of substituted pyridines can often yield a mixture of isomers, making definitive structural assignment a critical challenge. For this compound, several positional isomers are plausible, each with unique electronic and steric properties. Relying solely on 1D ¹H and ¹³C NMR can be precarious due to overlapping signals and the difficulty in assigning quaternary carbons.[7][8] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a detailed map of the molecule's atomic framework.[9]
A Multi-faceted Approach: Comparing 2D NMR Methodologies
| 2D NMR Technique | Information Provided | Advantages for this compound | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] | Identifies neighboring protons on the pyridine ring, confirming the substitution pattern. Helps to trace the proton spin systems. | Does not provide information about quaternary carbons or long-range connectivities. Can be complex in crowded spectral regions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[7] | Unambiguously assigns protonated carbons in the pyridine ring and the methyl group.[5] | Does not show correlations to quaternary carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[3] | The key experiment for assigning quaternary carbons (like C2, C3, and C5). It pieces together the entire molecular skeleton by linking proton and carbon spin systems.[7] | Can sometimes show weak long-range correlations (4 bonds or more) which can be confusing if not carefully analyzed.[11] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, irrespective of their bonding.[12] | Provides information about the through-space proximity of protons, which can help to confirm the substitution pattern and provide insights into the molecule's conformation. | The intensity of NOE signals is highly dependent on the distance between protons and molecular motion. |
Logical Workflow for Structural Elucidation
The process of validating the structure of this compound using 2D NMR follows a logical progression, where the data from each experiment builds upon the last to create a comprehensive and validated structural assignment.
Caption: A logical workflow for elucidating the structure of this compound.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
Protocol 1: Standard 2D COSY Experiment
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Pulse Sequence: A standard COSY-90 or DQF-COSY pulse sequence is typically used.
-
Acquisition Parameters:
-
Spectral width: Set to cover all proton signals (e.g., 0-12 ppm).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 4-16.
-
Relaxation delay: 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
Protocol 2: Standard 2D HSQC Experiment
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Pulse Sequence: A phase-sensitive HSQC with gradient selection is recommended for optimal sensitivity and artifact suppression.
-
Acquisition Parameters:
-
¹H spectral width: As in the COSY experiment.
-
¹³C spectral width: Set to cover all expected carbon signals (e.g., 0-160 ppm).
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 8-32.
-
Relaxation delay: 1.5-2.5 seconds.
-
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
Protocol 3: Standard 2D HMBC Experiment
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Pulse Sequence: A gradient-selected HMBC pulse sequence is standard.
-
Acquisition Parameters:
-
Spectral widths for ¹H and ¹³C are the same as for the HSQC experiment.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 16-64.
-
Relaxation delay: 1.5-2.5 seconds.
-
Long-range coupling delay (¹JCH): Optimized for a coupling constant of 8-10 Hz.
-
-
Processing: Process the data similarly to the HSQC experiment.
Interpreting the Data: A Case Study for this compound
The following tables summarize the expected correlations from the 2D NMR spectra that would definitively confirm the structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| 4 | H | ~7.5 | d |
| 6 | H | ~7.8 | d |
| 5-CH₃ | H | ~2.2 | s |
| 3-OH | H | ~9.5 | br s |
| 2 | C | ~140 | s |
| 3 | C | ~155 | s |
| 4 | C | ~125 | d |
| 5 | C | ~130 | s |
| 6 | C | ~145 | d |
| 5-CH₃ | C | ~17 | q |
Note: These are predicted values and may vary based on experimental conditions.
Expected 2D NMR Correlations:
COSY Correlations:
| Proton | Correlates with | Comment |
| H4 | H6 | Weak ⁴J meta-coupling. |
HSQC Correlations:
| Proton | Correlates with | Comment |
| H4 | C4 | Direct one-bond correlation. |
| H6 | C6 | Direct one-bond correlation. |
| 5-CH₃ | 5-CH₃ Carbon | Direct one-bond correlation. |
HMBC Correlations:
| Proton | Correlates with | Comment |
| H4 | C2, C6, C5, 5-CH₃ | Key correlations for piecing together the structure. |
| H6 | C2, C4, C5 | Confirms the connectivity around the nitrogen atom. |
| 5-CH₃ | C4, C5, C6 | Confirms the position of the methyl group. |
| 3-OH | C2, C3, C4 | Confirms the position of the hydroxyl group. |
Visualizing the Connectivity
The HMBC correlations are paramount in establishing the final structure. The following diagram illustrates the key long-range correlations that would be expected.
References
- 1. rjupublisher.com [rjupublisher.com]
- 2. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Bromo-5-methylpyridin-3-ol and its Analogs: A Proposed Screening Strategy
Introduction: The Therapeutic Potential of Pyridinol Scaffolds
Pyridinol derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Their versatile chemical nature, arising from the interplay of the nitrogen heteroatom and various substituents on the pyridine ring, allows for a wide range of biological activities.[2] These include antimicrobial, antiviral, antitumor, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The specific biological activity and potency are highly dependent on the nature and position of substituents on the pyridine core, a concept central to the principles of structure-activity relationship (SAR) studies.[4]
Given the therapeutic promise of pyridinol derivatives, this guide proposes a comprehensive strategy for the synthesis and comparative biological evaluation of 2-Bromo-5-methylpyridin-3-ol and a focused library of its analogs. We will outline a rationale for the design of these analogs, detail the experimental protocols for screening their potential biological activities, and provide a framework for interpreting the resulting data. This document is intended to serve as a practical roadmap for researchers in drug discovery and medicinal chemistry.
Proposed Analogs for Synthesis and Screening
The selection of analogs for synthesis is a critical step in exploring the SAR of a lead compound. Based on established principles from the literature on pyridine derivatives, we propose the following analogs of this compound for synthesis and comparative evaluation. The rationale behind each modification is to probe the influence of electronic and steric effects on biological activity.
Table 1: Proposed Analogs of this compound for Biological Screening
| Compound ID | Structure | Rationale for Modification |
| LEAD-001 | This compound | Parent compound for baseline activity. |
| ANA-001 | 2-Chloro-5-methylpyridin-3-ol | Investigate the effect of a different halogen at position 2 (electronegativity and size). |
| ANA-002 | 2-Fluoro-5-methylpyridin-3-ol | Explore the impact of a smaller, more electronegative halogen at position 2. Fluorine can also enhance metabolic stability.[7] |
| ANA-003 | 5-Methylpyridin-3-ol | Determine the necessity of the bromine atom for activity (dehalogenated analog). |
| ANA-004 | 2-Bromo-5-ethylpyridin-3-ol | Evaluate the effect of a larger alkyl group at position 5 on lipophilicity and steric hindrance. |
| ANA-005 | 2-Bromo-5-methoxypyridin-3-ol | Introduce an electron-donating methoxy group at position 5 to probe electronic effects.[2] |
| ANA-006 | 2-Bromo-3-methoxy-5-methylpyridine | Mask the hydroxyl group to assess its role in hydrogen bonding and as a potential site of metabolism. |
Proposed Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized compounds. This cascade will begin with broad-spectrum antimicrobial assays and then proceed to more specific enzyme inhibition and cytotoxicity assays for the most promising candidates.
Caption: Proposed biological screening cascade for this compound and its analogs.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.[8][9]
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a serial two-fold dilution of each compound in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be included as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: A General Protocol for Urease Inhibition
This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against urease, an enzyme implicated in various pathologies.[4][10]
Objective: To determine the concentration of each compound required to inhibit 50% of the urease activity (IC50).[11]
Materials:
-
Purified urease enzyme (e.g., from Jack bean)
-
Urea (substrate)
-
Phosphate buffer (pH 7.4)
-
Nessler's reagent (for ammonia detection)
-
Synthesized compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Varying concentrations of the test compound
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add Nessler's reagent to each well. This reagent reacts with the ammonia produced by the hydrolysis of urea, resulting in a color change that can be measured at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]
Caption: Workflow for the urease enzyme inhibition assay.
Hypothetical Data Presentation and Interpretation
The following tables illustrate how the experimental data from the proposed screening could be presented for a clear comparison of the biological activities of this compound and its analogs.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| LEAD-001 | 16 | 32 | 64 |
| ANA-001 | 8 | 16 | 32 |
| ANA-002 | 4 | 8 | 16 |
| ANA-003 | >256 | >256 | >256 |
| ANA-004 | 32 | 64 | 128 |
| ANA-005 | 8 | 16 | 32 |
| ANA-006 | 128 | >256 | >256 |
| Ampicillin | 2 | 4 | - |
| Fluconazole | - | - | 8 |
Interpretation of Hypothetical Antimicrobial Data:
-
The dehalogenated analog (ANA-003 ) shows no activity, suggesting the halogen at position 2 is crucial.
-
The activity increases with the electronegativity of the halogen (F > Cl > Br), indicating that ANA-002 is the most potent antimicrobial agent in this series.
-
Increasing the size of the alkyl group at position 5 (ANA-004 ) reduces activity.
-
The methoxy substitution at position 5 (ANA-005 ) maintains good activity.
-
Masking the hydroxyl group (ANA-006 ) significantly diminishes activity, highlighting its importance for the antimicrobial effect.
Table 3: Hypothetical Urease Inhibition Activity (IC50 in µM)
| Compound ID | Urease IC50 (µM) |
| LEAD-001 | 25.4 |
| ANA-001 | 18.2 |
| ANA-002 | 12.5 |
| ANA-003 | >100 |
| ANA-004 | 35.8 |
| ANA-005 | 15.6 |
| ANA-006 | 85.1 |
| Thiourea | 22.3 |
Interpretation of Hypothetical Urease Inhibition Data:
-
Similar to the antimicrobial data, the halogen at position 2 is essential for urease inhibition (ANA-003 ).
-
The fluoro-substituted analog (ANA-002 ) is the most potent inhibitor.
-
The presence of an electron-donating group at position 5 (ANA-005 ) enhances the inhibitory activity compared to the lead compound.
-
The free hydroxyl group is critical for potent urease inhibition (ANA-006 ).
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, its chemical structure, in the context of the broader family of pyridinol derivatives, strongly suggests its potential as a biologically active molecule. This guide provides a scientifically grounded, systematic approach for the synthesis and comparative evaluation of this compound and a rationally designed set of analogs. The proposed screening cascade, detailed experimental protocols, and framework for data interpretation offer a clear path for researchers to explore the therapeutic potential of this and similar pyridinol scaffolds. The insights gained from such studies will be invaluable in elucidating the structure-activity relationships of this chemical class and in the development of novel therapeutic agents.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-hydroxy-3-methylpyridine | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Derivatives [pipzine-chem.com]
- 7. innospk.com [innospk.com]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2-Bromo-5-methylpyridin-3-ol Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. Pyridine derivatives, in particular, are a cornerstone of many pharmaceuticals, and their halogenated forms offer unique opportunities for modulating bioactivity. This guide provides an in-depth comparative analysis of the X-ray crystallography of 2-Bromo-5-methylpyridin-3-ol derivatives, offering insights into their solid-state structures and the influence of substituent placement on their crystallographic parameters.
While the crystal structure of this compound is not publicly available as of this writing, a detailed examination of its close structural isomer, 2-bromo-3-hydroxy-6-methylpyridine, and the related compound 2-bromo-5-methylpyridine, provides a robust framework for predicting its crystallographic behavior and understanding the subtle yet significant effects of functional group positioning on the crystal lattice.
The Significance of Pyridin-3-ol Scaffolds in Medicinal Chemistry
The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen provides an additional site for interaction with biological targets. The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can provide steric bulk and influence the overall electronic properties of the molecule.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure is a multi-step process requiring careful execution and precise control. The following workflow outlines the key stages involved in the crystallographic analysis of pyridin-3-ol derivatives.
Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of small molecules.
Experimental Protocol: Synthesis and Crystallization of 2-bromo-3-hydroxy-6-methylpyridine
The synthesis of 2-bromo-3-hydroxy-6-methylpyridine has been reported and serves as a reliable protocol for obtaining crystals suitable for X-ray diffraction.[1]
Synthesis: The synthesis typically involves the bromination of the corresponding 3-hydroxy-6-methylpyridine precursor. While specific reagents and conditions can vary, a common approach involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[2]
Step-by-Step Synthesis (Illustrative):
-
Dissolve 3-hydroxy-6-methylpyridine in a suitable solvent (e.g., acetonitrile).
-
Slowly add one equivalent of N-bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-bromo-3-hydroxy-6-methylpyridine.
Crystallization:
High-quality single crystals are essential for successful X-ray diffraction analysis. For 2-bromo-3-hydroxy-6-methylpyridine, colorless crystals suitable for analysis were obtained by the slow evaporation of a solution in ethanol.[1]
Step-by-Step Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol).
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor for the formation of well-defined single crystals.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-bromo-3-hydroxy-6-methylpyridine and 2-bromo-5-methylpyridine. This comparison highlights the impact of the hydroxyl group on the crystal packing and unit cell dimensions.
| Parameter | 2-bromo-3-hydroxy-6-methylpyridine[1] | 2-bromo-5-methylpyridine[3] |
| Chemical Formula | C₆H₆BrNO | C₆H₆BrN |
| Molecular Weight | 188.03 | 172.02 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pnma |
| a (Å) | 11.4484 (19) | 13.789 (3) |
| b (Å) | 9.0914 (15) | 7.5680 (15) |
| c (Å) | 13.230 (2) | 6.2166 (12) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1377.1 (4) | 647.9 (2) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.814 | 1.764 |
| Hydrogen Bonding | O—H···N | C—H···N |
Structural Analysis and Discussion
The crystal structure of 2-bromo-3-hydroxy-6-methylpyridine reveals that the molecules are linked via O—H···N hydrogen bonds, forming chains that propagate along the a-axis direction.[1] These chains are further connected by weaker C—H···Br hydrogen bonds, resulting in the formation of corrugated two-dimensional networks.[1] The presence of the strong hydroxyl-nitrogen hydrogen bond is a dominant feature in the crystal packing.
In contrast, 2-bromo-5-methylpyridine , which lacks the hydroxyl group, exhibits a different packing arrangement. In its crystal structure, weak C—H···N interactions link the molecules into chains.[3] The absence of a strong hydrogen bond donor leads to a more compact packing, as reflected in the smaller unit cell volume per molecule.
Based on this comparison, it can be predicted that the crystal structure of This compound would also be heavily influenced by O—H···N hydrogen bonding. The relative positions of the bromine, methyl, and hydroxyl groups would dictate the specific geometry of these interactions and the overall crystal packing. It is plausible that it would also form chains or networks stabilized by these hydrogen bonds.
The Synergy of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of these derivatives relies on a combination of analytical techniques.
Figure 2: The complementary nature of different analytical techniques in chemical characterization.
-
NMR Spectroscopy: Confirms the chemical structure in solution, providing information about the connectivity of atoms and the chemical environment of each proton and carbon.
-
Mass Spectrometry: Determines the precise molecular weight and can provide information about the elemental composition, confirming the molecular formula.
-
IR Spectroscopy: Identifies the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-Br stretch.
Conclusion and Future Directions
This guide has provided a comparative overview of the X-ray crystallography of this compound derivatives, drawing on data from closely related structures. The analysis underscores the critical role of hydrogen bonding in dictating the crystal packing of these compounds. For drug development professionals, understanding these solid-state interactions is crucial for predicting polymorphism, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients.
Future work should focus on obtaining the crystal structure of this compound itself to validate the predictions made in this guide and to further enrich our understanding of the structure-property relationships in this important class of molecules. Such data can be invaluable for the design of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
References
Benchmarking the reactivity of 2-Bromo-5-methylpyridin-3-ol against similar building blocks
A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2-Bromo-5-methylpyridin-3-ol has emerged as a compound of significant interest, offering a unique constellation of functional groups that impart a distinct reactivity profile.[1] This guide provides an in-depth analysis of its chemical behavior, benchmarked against structurally similar pyridines, to provide researchers with a predictive framework for its application in key synthetic transformations.
The Structural and Electronic Landscape of this compound
The reactivity of this compound is a direct consequence of the electronic interplay between its constituent parts: the electron-deficient pyridine core, a strategically positioned bromine leaving group, an electron-donating methyl group, and a multifunctional hydroxyl group.
The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, renders the C-2 and C-4 positions particularly susceptible to nucleophilic attack.[2][3][4][5][6] This fundamental property is then modulated by the substituents:
-
Bromine (C-2): As a halogen, it serves as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making the C-2 position the primary site of reaction.
-
Hydroxyl Group (C-3): This group exerts a significant influence. Through resonance, it can act as an electron-donating group, increasing the electron density of the ring. Its acidic proton can be abstracted by bases, and the resulting alkoxide is a powerful directing group. Furthermore, its ability to form hydrogen bonds can influence solubility and interactions with catalytic species.[7][8] The potential for keto-enol tautomerism, while less pronounced than in 4-hydroxypyridine, should also be a consideration in reaction design.[7]
-
Methyl Group (C-5): This is a classical electron-donating group through induction and hyperconjugation. Its presence further increases the electron density of the pyridine ring, which can influence the kinetics of catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[2]
The following diagram illustrates the key electronic influences on the molecule's reactivity.
References
- 1. Buy this compound | 1003711-30-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Substituted Pyridinols for Drug Discovery
Introduction: The Pivotal Role of Pyridinols in Medicinal Chemistry
Pyridinols and their tautomeric counterparts, pyridones, are privileged scaffolds in the landscape of drug discovery and development. Their unique structural and electronic features make them versatile building blocks for a wide array of therapeutic agents.[1] The ability of the pyridinol moiety to act as both a hydrogen bond donor and acceptor, coupled with its capacity to modulate key physicochemical properties such as lipophilicity and metabolic stability, has cemented its importance in medicinal chemistry.[1] The electronic properties of the pyridinol ring are particularly sensitive to the nature and position of substituents, allowing for the fine-tuning of a molecule's interaction with its biological target. This guide provides a comparative analysis of the electronic properties of a series of substituted pyridinols, offering insights into their structure-property relationships and providing a practical framework for their characterization.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and to provide self-validating protocols. By integrating experimental data with computational insights, this guide aims to empower researchers to rationally design and synthesize novel pyridinol-based compounds with tailored electronic properties for targeted therapeutic applications.
Understanding the Electronic Landscape: Key Properties and Their Significance
The electronic behavior of substituted pyridinols is governed by the interplay of the electron-rich pyridine ring, the hydroxyl group, and the appended substituents. These interactions dictate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are fundamental parameters that influence a range of properties crucial for drug efficacy:
-
Reactivity and Binding Affinity: The HOMO and LUMO energies are direct indicators of a molecule's ability to donate or accept electrons, respectively. These properties are critical for understanding how a drug molecule will interact with its biological target, influencing binding affinity and mechanism of action.
-
Photophysical Properties: The HOMO-LUMO gap is directly related to the energy required to excite an electron from the ground state to an excited state. This governs the molecule's absorption and emission of light, which is relevant for applications in photodynamic therapy and bioimaging.
-
Redox Behavior: The ease with which a molecule can be oxidized or reduced is determined by its HOMO and LUMO energies. A molecule's redox potential can impact its metabolic stability and can be a key factor in its mechanism of action, particularly for drugs that target redox-sensitive pathways.
Substituents on the pyridinol ring can dramatically alter these electronic properties. Electron-donating groups (EDGs) such as amino (-NH₂) and methoxy (-OCH₃) groups generally raise the HOMO energy level, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups lower the LUMO energy level, making the molecule more easily reduced. The position of the substituent also plays a critical role in modulating these effects through resonance and inductive interactions.
Comparative Analysis of Substituted Pyridinols: A Data-Driven Approach
To illustrate the profound impact of substitution on the electronic properties of pyridinols, we present a comparative analysis of a series of representative compounds. The following table summarizes key experimental and computational data for pyridinols bearing common electron-donating and electron-withdrawing groups at various positions.
Table 1: Comparative Electronic Properties of Substituted Pyridinols
| Substituent (Position) | λmax (nm)a | Molar Absorptivity (ε, M-1cm-1)a | Fluorescence Quantum Yield (ΦF)b | Oxidation Potential (Eox, V vs. Fc/Fc+)c | Reduction Potential (Ered, V vs. Fc/Fc+)c | HOMO (eV)d | LUMO (eV)d | HOMO-LUMO Gap (eV)d |
| 2-Hydroxypyridine | ||||||||
| 5-NO₂ | ~350 | ~15,000 | <0.01 | >1.5 | ~-1.0 | -6.8 | -2.5 | 4.3 |
| 5-CN | ~320 | ~12,000 | ~0.05 | >1.5 | ~-1.2 | -6.5 | -2.2 | 4.3 |
| 5-Cl | ~300 | ~10,000 | ~0.10 | ~1.4 | ~-1.5 | -6.3 | -1.9 | 4.4 |
| 5-H | ~295 | ~8,000 | ~0.15 | ~1.3 | ~-1.8 | -6.1 | -1.7 | 4.4 |
| 5-CH₃ | ~305 | ~8,500 | ~0.18 | ~1.2 | ~-1.9 | -5.9 | -1.6 | 4.3 |
| 5-OCH₃ | ~315 | ~9,000 | ~0.25 | ~1.1 | ~-2.0 | -5.7 | -1.5 | 4.2 |
| 5-NH₂ | ~330 | ~10,000 | ~0.35 | ~0.9 | ~-2.1 | -5.4 | -1.3 | 4.1 |
| 3-Hydroxypyridine | ||||||||
| 6-NO₂ | ~360 | ~14,000 | <0.01 | >1.5 | ~-0.9 | -7.0 | -2.8 | 4.2 |
| 6-CN | ~330 | ~11,000 | ~0.03 | >1.5 | ~-1.1 | -6.7 | -2.4 | 4.3 |
| 6-Cl | ~310 | ~9,500 | ~0.08 | ~1.5 | ~-1.4 | -6.4 | -2.0 | 4.4 |
| 6-H | ~300 | ~7,500 | ~0.12 | ~1.4 | ~-1.7 | -6.2 | -1.8 | 4.4 |
| 6-CH₃ | ~315 | ~8,000 | ~0.15 | ~1.3 | ~-1.8 | -6.0 | -1.7 | 4.3 |
| 6-OCH₃ | ~325 | ~8,500 | ~0.22 | ~1.2 | ~-1.9 | -5.8 | -1.6 | 4.2 |
| 6-NH₂ | ~340 | ~9,500 | ~0.30 | ~1.0 | ~-2.0 | -5.5 | -1.4 | 4.1 |
| 4-Hydroxypyridine | ||||||||
| 2-NO₂ | ~340 | ~16,000 | <0.01 | >1.5 | ~-0.8 | -7.1 | -3.0 | 4.1 |
| 2-CN | ~315 | ~13,000 | ~0.02 | >1.5 | ~-1.0 | -6.8 | -2.6 | 4.2 |
| 2-Cl | ~295 | ~11,000 | ~0.06 | ~1.6 | ~-1.3 | -6.5 | -2.2 | 4.3 |
| 2-H | ~285 | ~9,000 | ~0.10 | ~1.5 | ~-1.6 | -6.3 | -1.9 | 4.4 |
| 2-CH₃ | ~295 | ~9,500 | ~0.13 | ~1.4 | ~-1.7 | -6.1 | -1.8 | 4.3 |
| 2-OCH₃ | ~305 | ~10,000 | ~0.20 | ~1.3 | ~-1.8 | -5.9 | -1.7 | 4.2 |
| 2-NH₂ | ~320 | ~11,000 | ~0.28 | ~1.1 | ~-1.9 | -5.6 | -1.5 | 4.1 |
Note: The data in this table are representative values compiled from various literature sources and computational models for illustrative purposes. Actual experimental values may vary depending on the specific experimental conditions. a Measured in a standard organic solvent such as ethanol or acetonitrile. b Determined relative to a known standard. c Measured by cyclic voltammetry in a suitable solvent with a supporting electrolyte. d Calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.
Experimental Protocols: A Guide to Characterization
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for characterizing the electronic properties of substituted pyridinols.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.
Protocol:
-
Solution Preparation: Prepare a stock solution of the pyridinol derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) at a known concentration (typically 1 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-500 nm).
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and record the baseline.
-
Sample Measurement:
-
Fill the sample cuvette with the most dilute pyridinol solution.
-
Place the cuvette in the sample beam and record the absorption spectrum.
-
Repeat the measurement for each of the serially diluted solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The slope of the resulting linear plot will be the molar absorptivity (ε).
-
Caption: Workflow for UV-Vis absorption spectroscopy.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process.[2][3][4][5]
Protocol (Relative Quantum Yield Measurement):
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the pyridinol sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[2][3]
-
Solution Preparation: Prepare a series of solutions of both the standard and the pyridinol sample in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement:
-
Set the excitation wavelength to be the same for both the standard and the sample.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,standard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[2]
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information about its oxidation and reduction potentials.[6][7]
Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Solution Preparation: Dissolve the pyridinol derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
Polish the working electrode before each experiment.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.
-
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the expected redox events.
-
Apply a potential sweep at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as the average of the anodic and cathodic peak potentials for a reversible process.
-
References
Peer-reviewed methods for the characterization of 2-Bromo-5-methylpyridin-3-ol
A Comparative Guide to the Characterization of 2-Bromo-5-methylpyridin-3-ol
This guide provides a comprehensive comparison of peer-reviewed analytical methods for the structural elucidation and purity assessment of this compound (C₆H₆BrNO, MW: 188.02 g/mol ).[1][2] As a versatile heterocyclic building block, its precise characterization is paramount for researchers in drug development and fine chemical synthesis to ensure downstream success.[3] This document moves beyond simple protocols to explain the scientific rationale behind method selection, offering field-proven insights into achieving robust and reliable characterization.
Integrated Analytical Workflow
The comprehensive characterization of a novel or synthesized molecule like this compound is not reliant on a single technique. Instead, it involves an integrated workflow where orthogonal methods provide complementary information. Spectroscopic techniques (NMR, MS) confirm the molecular structure, chromatographic methods (HPLC) assess purity, and crystallographic techniques, when applicable, provide the definitive solid-state structure.
Caption: A logical workflow for the complete characterization of this compound.
Part 1: Spectroscopic Methods for Structural Confirmation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity and composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination in solution. For this compound, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The substitution pattern on the pyridine ring can be definitively assigned through the analysis of proton chemical shifts and their coupling constants.
Trustworthiness: The high reproducibility of NMR and the predictable nature of chemical shifts and coupling patterns based on electronic effects make it a self-validating system. The expected spectrum can be predicted based on data from similar structures like 2-bromopyridine and other substituted pyridines.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6] DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable -OH proton.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Set a spectral width of approximately 0-12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.[6]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a wider spectral width (e.g., 0-180 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
The table below summarizes the predicted NMR data for the target molecule, based on known data for related bromopyridines.
| Technique | Nucleus/Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale / Comparative Data |
| ¹H NMR | H-4 | ~7.2 - 7.4 | d (doublet) | Influenced by ortho -OH and meta -Br. |
| H-6 | ~7.9 - 8.1 | d (doublet) | Influenced by ortho -N and meta -Br. | |
| -CH₃ | ~2.3 - 2.5 | s (singlet) | Typical range for a methyl group on an aromatic ring. | |
| -OH | ~9.5 - 10.5 | br s (broad singlet) | Exchangeable proton, chemical shift is concentration-dependent. | |
| ¹³C NMR | C-2 (C-Br) | ~140 - 145 | s | Direct attachment to bromine causes significant deshielding.[4] |
| C-3 (C-OH) | ~155 - 160 | s | Hydroxyl group is strongly deshielding. | |
| C-4 | ~125 - 130 | s | ||
| C-5 (C-CH₃) | ~135 - 140 | s | ||
| C-6 | ~145 - 150 | s | Adjacent to the ring nitrogen. | |
| -CH₃ | ~17 - 20 | s | Typical aliphatic carbon chemical shift. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and inferring the elemental formula. For halogenated compounds, MS provides a unique signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with almost equal intensity.[8] This pattern is a definitive indicator of the presence of a single bromine atom.
Trustworthiness: The isotopic distribution pattern is a fundamental physical constant and provides an internal validation for the presence of bromine. The high mass accuracy of modern spectrometers allows for the calculation of a molecular formula that can distinguish this compound from other isomers or compounds with the same nominal mass.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
-
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity | Predicted CCS (Ų) |
| [M+H]⁺ | 187.9706 | 189.9685 | ~1:1 | 127.1[1] |
| [M+Na]⁺ | 209.9525 | 211.9505 | ~1:1 | 140.3[1] |
| [M-H]⁻ | 185.9560 | 187.9540 | ~1:1 | 131.7[1] |
Part 2: Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds and quantifying impurities.
Expertise & Experience: Pyridine-containing molecules can be challenging to analyze with traditional reversed-phase (C18) HPLC.[9] As basic compounds, they often interact with residual acidic silanols on the silica support, leading to poor peak shapes (tailing).[10] Furthermore, the polar nature of the hydroxyl group on this compound can lead to poor retention. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, is often a superior alternative, providing better retention and peak shape without the need for ion-pairing reagents that are incompatible with mass spectrometry.[10][11]
Caption: Logical flow for selecting an appropriate HPLC method for substituted pyridines.
This protocol is designed to provide robust retention and excellent peak shape for polar, basic analytes.
-
System Preparation:
-
Column: Use a mixed-mode column such as a Coresep 100 or Primesep 100 (150 mm x 4.6 mm, 5 µm).[10][12]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes until a stable baseline is achieved.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to elute more retained impurities.
-
| Parameter | Traditional RP-HPLC (C18) | Mixed-Mode HPLC | Advantage of Mixed-Mode |
| Primary Retention | Hydrophobic interactions | Hydrophobic + Ion-exchange | Enhanced retention for polar compounds.[10] |
| Peak Shape | Prone to tailing for basic analytes | Typically sharp and symmetrical | Improved peak shape due to mitigation of silanol interactions.[10] |
| MS Compatibility | May require non-volatile ion-pairing reagents | Uses volatile buffers (formic acid, ammonium formate) | Directly compatible with LC-MS for impurity identification.[11] |
| Selectivity | Based on hydrophobicity | Orthogonal selectivity based on charge and hydrophobicity | Better separation of structurally similar isomers and impurities.[9] |
Part 3: Definitive Solid-State Structure
While spectroscopic and chromatographic data provide overwhelming evidence for the structure and purity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.
Expertise & Experience: This technique provides precise coordinates for each atom in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Obtaining a suitable single crystal is often the rate-limiting step. For a compound like this compound, the hydroxyl group and the pyridine nitrogen are prime candidates for forming hydrogen bonds, which can facilitate crystal packing.[13]
Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural proof and is often required for patent applications and regulatory submissions. The data from a closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine, provides an excellent comparative model for what to expect.[13]
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate, or mixtures like ethanol/water.[13]
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Use a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and displacement parameters to obtain the final molecular structure.
The following data for the analogue 2-Bromo-3-hydroxy-6-methylpyridine serves as a benchmark for what can be obtained for the target molecule.[13]
| Parameter | Value for 2-Bromo-3-hydroxy-6-methylpyridine[13] | Expected Information for Target Molecule |
| Formula | C₆H₆BrNO | C₆H₆BrNO |
| Crystal System | Orthorhombic | To be determined |
| Space Group | Pca2₁ | To be determined |
| Key Interactions | O—H⋯N hydrogen bonds forming chains | Similar O—H⋯N hydrogen bonding is highly probable. |
| Bond Lengths/Angles | Precise values for all bonds (e.g., C-Br, C-O, C-N) | Definitive measurements confirming the substitution pattern. |
Summary and Conclusion
The robust characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry provides definitive confirmation of the molecular weight and the presence of bromine through its unique isotopic signature. HPLC, particularly using mixed-mode columns, is the recommended method for assessing purity due to the polar and basic nature of the analyte. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter of structure in the solid state. By integrating these methods, researchers can ensure the identity, purity, and quality of this important chemical building block, providing a solid foundation for its application in research and development.
References
- 1. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methylpyridin-3-ol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Bromo-5-methylpyridin-3-ol, a halogenated pyridine derivative, is not merely a regulatory compliance task; it is a critical component of responsible laboratory management that protects personnel and the environment. This guide provides a comprehensive, step-by-step operational plan rooted in established safety protocols and chemical principles.
Part 1: Pre-Disposal Safety & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its associated hazards is paramount. This compound must be treated as hazardous, requiring stringent safety measures to mitigate risks.
Hazard Identification
Based on data for structurally similar compounds, this compound presents multiple hazards. All personnel handling this chemical must be familiar with the information summarized below.[1]
| Hazard Classification | GHS Hazard Statement | Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with skin can cause redness, pain, and inflammation.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors or direct contact can result in severe eye damage.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[1][2] |
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.[2][3]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation.[5] |
| Body Protection | Flame-retardant lab coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use only in a certified chemical fume hood | Ensures adequate ventilation to prevent inhalation of harmful vapors.[2][5] |
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][7]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Due to its chemical structure, this compound is classified as halogenated organic waste .[6] This classification is critical as it dictates the final disposal method, typically high-temperature incineration, and prevents dangerous reactions that can occur from mixing incompatible waste streams.
Never mix this compound with:
-
Strong Oxidizing Agents : Can cause violent reactions.[8][9]
-
Strong Acids or Bases : May lead to vigorous, exothermic reactions.[6][10]
-
Non-Halogenated Waste : Mixing violates fundamental waste stream segregation protocols and can complicate the disposal process.
The following diagram illustrates the decision-making workflow for proper segregation.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Container Selection
Select a chemically compatible, leak-proof container with a secure, screw-top cap.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable.[5] The container must be in good condition, free from cracks or residue from previous use. If possible, using the original manufacturer's container is a good option.[8]
Step 2: Labeling
Proper labeling is a regulatory necessity. Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include the following information:[6]
| Label Component | Requirement |
| Identifier | The words "Hazardous Waste".[6] |
| Chemical Name | Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6] |
| Constituents | For mixtures, list all components and their approximate percentages.[6] |
| Hazards | Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").[8] |
Step 3: Waste Accumulation
-
Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of lab personnel and away from general lab traffic.[8]
-
Secure Containment : Keep the container tightly closed at all times, except when actively adding waste. It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate potential leaks or spills.
-
Adherence to Limits : Be aware of institutional and local regulations regarding the maximum quantity of hazardous waste that can be accumulated and the time limits for storage before it must be removed.[8]
Step 4: Final Disposal
Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [5][6]
-
Contact EHS : When the container is full or ready for removal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Maintain Records : Keep accurate documentation of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.[8]
The overall disposal workflow is summarized in the diagram below.
Part 4: Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Notify : Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate. Inform your laboratory supervisor or EHS department immediately.
-
Don PPE : Before addressing the spill, don the full mandatory PPE as described in Part 1.2.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it in a designated waste container.[2][4] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels.
-
Collect and Dispose : Once absorbed, carefully scoop the material into a suitable, sealable container.[10] Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Restock : Replenish any spill kit supplies used.
References
- 1. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Bromo-5-methylpyridin-3-ol
A Comprehensive Safety Guide for Handling 2-Bromo-5-methylpyridin-3-ol
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. Based on data from similar brominated pyridine compounds, this compound should be treated as a hazardous substance with the following potential effects:
-
Harmful if Swallowed (Acute Oral Toxicity) : Ingestion can lead to adverse health effects.[1][2]
-
Causes Skin Irritation : Direct contact with the skin is likely to cause irritation.[1][2][4][5]
-
Causes Serious Eye Irritation : Contact with the eyes can result in serious damage.[1][2][4][5]
-
May Cause Respiratory Irritation : Inhalation of dust or vapors may irritate the respiratory tract.[1][2][4][5]
Given these potential hazards, a rigorous operational plan is not just recommended, but essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended).[6][7] | To prevent skin contact and subsequent irritation. Latex gloves are not recommended as they may offer insufficient protection against pyridine-based compounds.[7] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[3][6][7] | To protect the eyes from splashes and airborne particles, preventing serious eye irritation. |
| Body Protection | A laboratory coat. | To shield the skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] | To minimize the inhalation of any dust or vapors, thereby preventing respiratory tract irritation. |
Safe Handling and Operational Workflow
A systematic approach to handling ensures that risks are minimized at every step. The following workflow is designed to provide a clear, procedural guide for working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Always don the appropriate PPE as outlined in the table above before entering the laboratory.
-
Ensure that the chemical fume hood is functioning correctly and has adequate airflow.[6]
-
Gather all necessary equipment, including spatulas, weighing paper, reaction vessels, and solvents, and place them inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
When weighing the compound, perform the task within the fume hood to contain any airborne particles.
-
Use a spatula to carefully transfer the solid. Avoid creating dust.
-
If the compound is to be added to a solvent, do so slowly and carefully to prevent splashing.
-
-
Cleanup :
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][10] While rinsing, remove any contaminated clothing.[10] Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.[1][2] |
| Minor Spill | For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it.[6] The absorbed material should then be placed in a sealed container for proper disposal. |
| Major Spill | In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. |
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[6][7]
-
Keep the container tightly closed to prevent the absorption of moisture and to contain vapors.[1][5][7]
-
Store away from incompatible materials, such as strong oxidizing agents.[12]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[13]
-
All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled hazardous waste container.[13]
-
The container should be labeled with "Hazardous Waste" and the full chemical name.[13]
-
Follow your institution's specific protocols for the disposal of hazardous chemical waste, which typically involves contacting the EHS department for pickup and disposal.[13]
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. media.laballey.com [media.laballey.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
